JD-5037
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCSIQFTNPTSLO-RPWUZVMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2N5O3S | |
| Record name | JD5037 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/JD5037 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030409 | |
| Record name | JD5037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392116-14-1 | |
| Record name | JD5037 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392116141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JD5037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JD-5037 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENZ75DG2Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JD-5037 mechanism of action on peripheral CB1 receptors
An In-depth Technical Guide on the Mechanism of Action of JD-5037 on Peripheral CB1 Receptors
Introduction
This compound is a potent and selective, peripherally restricted antagonist/inverse agonist of the cannabinoid-1 (CB1) receptor.[1][2][3] Developed as an analog of SLV-319 (Ibipinabant), this compound was designed to limit brain penetration, thereby avoiding the centrally mediated psychiatric side effects that led to the withdrawal of the first-generation CB1 receptor antagonist, rimonabant.[1][4][5] Its therapeutic potential is being explored for metabolic disorders such as obesity, nonalcoholic steatohepatitis (NASH), and diabetes, by targeting peripheral CB1 receptors.[2][5] This document provides a detailed overview of the mechanism of action of this compound, focusing on its effects on peripheral CB1 receptors, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.
Core Mechanism of Action
This compound functions as an inverse agonist at the CB1 receptor.[1][2] This means that it not only blocks the receptor from being activated by endogenous cannabinoids (antagonism) but also reduces the receptor's basal, constitutive activity. A key feature of this compound is its peripheral selectivity. It has been engineered to have minimal penetration of the blood-brain barrier, which has been confirmed in preclinical studies where it showed negligible brain receptor occupancy compared to brain-penetrant antagonists.[3][4] This peripheral restriction is crucial for its improved safety profile.[6]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from preclinical studies.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Value | Receptor | Comments |
| Ki | 0.35 nM | Human CB1 | Indicates very high binding affinity.[1] |
| Selectivity | >700-fold | CB1 vs. CB2 | Demonstrates high selectivity for the CB1 receptor.[1] |
| IC50 | 1.5 nM | CB1 | Potent inhibition of CB1 receptor function.[7] |
Table 2: In Vivo Efficacy and Administration
| Study Model | Dosage | Key Findings |
| Diet-Induced Obese Mice | 3 mg/kg/day | Reduced body weight, reversed hyperphagia, and improved metabolic parameters.[8] |
| CCl4-Induced Liver Fibrosis Mice | 3 mg/kg/day (oral gavage) | Attenuated liver fibrosis and collagen deposition.[9] |
| Monocrotaline-Induced Pulmonary Hypertension Rats | 3 mg/kg/day | Modified parameters related to inflammation and fibrosis.[10] |
| Preclinical Toxicity (Rats) | 150 mg/kg/day | Determined to be the no-observed-adverse-effect-level (NOAEL).[1][11] |
| Preclinical Toxicity (Dogs) | 20 mg/kg (males), 75 mg/kg (females) | Determined to be the no-observed-adverse-effect-level (NOAEL).[1][11] |
Signaling Pathways
This compound modulates several key signaling pathways downstream of the peripheral CB1 receptor.
1. G-Protein-Coupled Signaling Pathway
The CB1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Agonist binding typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound blocks this agonist-induced signaling and can increase basal cAMP levels by reducing the receptor's constitutive activity.
Caption: this compound inhibits the canonical Gi/o-coupled signaling pathway of the CB1 receptor.
2. β-arrestin1/Akt Signaling Pathway in Liver Fibrosis
In the context of liver fibrosis, CB1 receptor activation in hepatic stellate cells (HSCs) promotes fibrogenesis by recruiting β-arrestin1, which in turn activates Akt signaling.[9][12] This pathway promotes HSC activation and proliferation. This compound has been shown to block this pathway, thereby attenuating liver fibrosis.[9][12]
Caption: this compound attenuates liver fibrosis by blocking the CB1R/β-arrestin1/Akt pathway.[9]
3. Hepatic Sirt1/mTORC2/Akt and LKB1/AMPK Signaling
In the liver, CB1 receptor activation can inhibit Sirt1 and Rictor (a component of mTORC2), leading to suppressed insulin-induced Akt phosphorylation.[13] this compound reverses this inhibition, improving glycemic control.[13] Additionally, this compound activates AMPK via LKB1, which increases fatty acid β-oxidation and energy expenditure.[13]
Caption: this compound improves metabolic parameters via Sirt1/mTORC2/Akt and LKB1/AMPK pathways.[13]
Experimental Protocols
The characterization of this compound involves several key experimental methodologies.
1. Radioligand Binding Assay (for Ki Determination)
This assay determines the binding affinity of a compound for a receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound for CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express high levels of human CB1 or CB2 receptors.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled CB1/CB2 ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki is then determined from the IC50 using the Cheng-Prusoff equation. A lower Ki value signifies higher binding affinity.[14]
-
2. cAMP Accumulation Assay (for Functional Activity)
This assay measures the functional effect of a compound on the G-protein signaling of the receptor.
-
Objective: To determine if this compound acts as an antagonist or inverse agonist by measuring its effect on cAMP levels.
-
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human CB1 receptor are cultured. These cells are designed to detect inhibition of intracellular cAMP production.[15]
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation:
-
To test for antagonism, cells are co-incubated with a known CB1 agonist (e.g., CP55,940) and varying concentrations of this compound.
-
To test for inverse agonism, cells are incubated with this compound alone to measure its effect on basal cAMP levels.
-
-
Forskolin Co-stimulation: Adenylyl cyclase is often stimulated with forskolin to amplify the cAMP signal, making inhibitory effects more apparent.[16][17]
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive enzyme immunoassay (EIA) or bioluminescence resonance energy transfer (BRET).[16][18]
-
Data Analysis: A dose-response curve is generated. A rightward shift in the agonist's potency curve indicates antagonism. A concentration-dependent increase in cAMP levels above baseline indicates inverse agonism.
-
3. In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol assesses the therapeutic effects of this compound on metabolic parameters in a relevant disease model.
-
Objective: To evaluate the effect of chronic this compound administration on body weight, food intake, and metabolic health in obese mice.
-
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) for several weeks to induce obesity and insulin resistance.
-
Treatment Groups: Mice are randomized into groups: Vehicle control and this compound (e.g., 3 mg/kg/day).
-
Drug Administration: this compound or vehicle is administered daily for a specified period (e.g., 28 days) via oral gavage or intraperitoneal injection.[7][8]
-
Monitoring: Body weight and food intake are monitored daily or several times per week.[7][19]
-
Metabolic Testing: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glycemic control.
-
Terminal Procedures: At the end of the study, blood is collected for analysis of plasma lipids, insulin, and liver enzymes. Tissues such as the liver, adipose tissue, and brain are collected for weight, histological analysis, and measurement of drug concentration to confirm peripheral restriction.[4][5]
-
Caption: A typical experimental workflow for evaluating this compound in vivo.
Conclusion
This compound represents a significant advancement in the development of CB1 receptor-targeted therapeutics. Its mechanism of action as a peripherally restricted inverse agonist allows for the modulation of key metabolic and fibrotic pathways in peripheral tissues without the adverse CNS effects of its predecessors.[5] By selectively blocking CB1 receptor signaling in tissues like the liver, adipose, and pancreas, this compound effectively improves parameters related to obesity, liver fibrosis, and glycemic control in preclinical models.[9][13] The detailed understanding of its interaction with multiple signaling pathways, supported by robust quantitative data and well-defined experimental validation, positions this compound as a promising candidate for treating a range of metabolic diseases.
References
- 1. JD5037 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Peripherally restricted CB1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fpwr.org [fpwr.org]
- 9. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of the peripheral CB1 receptor antagonist JD5037 in mono— and polytherapy with the AMPK activator metformin in a monocrotaline-induced rat model of pulmonary hypertension [frontiersin.org]
- 11. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. marshall.edu [marshall.edu]
- 17. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
What is the chemical structure and synthesis of JD-5037?
An In-Depth Technical Guide to JD-5037: Chemical Structure, Synthesis, and Biological Activity
Introduction
This compound is a potent, peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist that has been investigated for its therapeutic potential in metabolic disorders such as obesity and liver fibrosis.[1][2] Its mechanism of action is centered on the blockade of peripheral CB1 receptors, which circumvents the neuropsychiatric side effects associated with first-generation, brain-penetrant CB1 receptor antagonists like rimonabant.[1] This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound is a synthetic organic molecule with the following chemical identity:
-
IUPAC Name: (S)-2-((S,E)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-methylbutanamide[1]
-
CAS Number: 1392116-14-1[1]
-
SMILES: CC(C)--INVALID-LINK--N/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/N2C--INVALID-LINK--C4=CC=CC=C4[1]
Chemical Properties
| Property | Value | Reference |
| Purity | >98% | [] |
| Appearance | Solid Powder | [] |
| Solubility | Soluble in DMSO | [] |
Synthesis of this compound
The synthesis of this compound has been reported, with a key route involving the reaction of a pyrazoline intermediate with an isothiocyanate, followed by reaction with an amino acid derivative. A detailed synthesis of an isotopically labeled analog of this compound has been described by Iyer et al. (2017), which provides insight into the synthetic methodology.[5] The general synthetic approach is outlined below.
Synthetic Scheme Overview
Caption: A simplified overview of the synthetic pathway to this compound.
Experimental Protocol for a Key Synthetic Step (Adapted from Iyer et al., 2017) [5]
The synthesis of a key intermediate involves the formation of an imidoyl chloride, which is then reacted with an amino acid amide.
-
Formation of Imidoyl Chloride: A mixture of the pyrazoline-1-carboxamide precursor and phosphorus pentachloride (PCl₅) in chlorobenzene is refluxed for 1 hour.
-
Reaction with Valinamide: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent, and L-valinamide hydrochloride and a base (e.g., triethylamine) are added.
-
Workup and Purification: The reaction mixture is stirred at room temperature, followed by an aqueous workup. The crude product is then purified by chromatography to yield the desired compound.
Biological Activity and Signaling Pathways
This compound is a highly selective inverse agonist for the CB1 receptor, with a much lower affinity for the CB2 receptor.[1]
Quantitative Biological Data
| Parameter | Value | Target | Reference |
| Kᵢ | 0.35 nM | Human CB1 Receptor | [1] |
| IC₅₀ | 1.5 nM | CB1 Receptor | [6][7] |
| Selectivity | >700-fold | CB1 vs. CB2 | [1] |
Signaling Pathways
This compound exerts its effects by modulating key signaling pathways involved in cellular processes like fibrosis and metabolism.
-
CB1 Receptor / β-arrestin1 / Akt Pathway: In hepatic stellate cells (HSCs), activation of the CB1 receptor leads to the recruitment of β-arrestin1, which in turn activates Akt signaling, promoting liver fibrosis. This compound blocks this pathway, thereby attenuating HSC activation and liver fibrosis.[8][9]
Caption: this compound blocks the CB1R/β-arrestin1/Akt pathway in liver fibrosis.
-
Sirt1/mTORC2/Akt and AMPK Signaling: In the context of obesity and insulin resistance, CB1 receptor activation can inhibit Sirtuin 1 (Sirt1) and the mTORC2 complex, leading to impaired insulin signaling. This compound has been shown to reverse these effects. Additionally, CB1 receptor blockade by this compound can activate AMP-activated protein kinase (AMPK) signaling, which promotes fatty acid oxidation.[10]
Caption: this compound modulates Sirt1/mTORC2/Akt and LKB1/AMPK signaling pathways.
Experimental Protocols in Preclinical Studies
This compound has been evaluated in various preclinical models to assess its efficacy and safety.
In Vivo Mouse Models of Diet-Induced Obesity [11]
-
Animal Model: Male C57Bl/6J mice fed a high-fat diet (60% of calories from fat) for 12-14 weeks to induce obesity.
-
Dosing: this compound administered daily at a dose of 3 mg/kg by oral gavage.
-
Duration: Treatment for 7-28 days.
-
Parameters Measured: Body weight, food intake, body fat content (MRI), hepatic triglycerides, and plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
In Vivo Mouse Models of Liver Fibrosis [8]
-
Animal Model: Carbon tetrachloride (CCl₄)-induced or bile duct ligation (BDL)-induced mouse models of liver fibrosis.
-
Dosing: this compound administered daily at a dose of 3 mg/kg by oral gavage.
-
Duration: 8 weeks for CCl₄-induced models and 2 weeks for BDL-induced models.
-
Parameters Measured: Collagen deposition, expression of α-smooth muscle actin (α-SMA), and levels of CB1 receptor and β-arrestin1.
Conclusion
This compound is a promising peripherally restricted CB1 receptor inverse agonist with a well-defined chemical structure and synthetic route. Its potent and selective blockade of peripheral CB1 receptors has demonstrated therapeutic potential in preclinical models of obesity and liver fibrosis by modulating key signaling pathways such as the β-arrestin1/Akt and Sirt1/AMPK pathways. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and related compounds.
References
- 1. JD5037 - Wikipedia [en.wikipedia.org]
- 2. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 5. Synthesis of S-2-((S)-3-(4-chlorophenyl)-N′-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5, octa-deuterated JD5037 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
JD-5037: A Peripherally Restricted Cannabinoid-1 Receptor Inverse Agonist
A Technical Whitepaper for Drug Development Professionals
Executive Summary
JD-5037 is a potent and highly selective, peripherally restricted cannabinoid-1 (CB1) receptor inverse agonist that has shown significant therapeutic potential in preclinical models for a range of metabolic and fibrotic diseases. By avoiding penetration of the blood-brain barrier, this compound is designed to circumvent the neuropsychiatric side effects that led to the withdrawal of first-generation, brain-penetrant CB1 receptor antagonists. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, preclinical efficacy and safety data, and the experimental methodologies used in its evaluation.
Introduction
The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy homeostasis, and its dysregulation is implicated in obesity and related metabolic disorders. While global blockade of CB1 receptors has demonstrated therapeutic efficacy, centrally mediated adverse effects have limited this approach. This compound was developed as a peripherally restricted inverse agonist to selectively target peripheral CB1 receptors, thereby offering a potentially safer therapeutic window for conditions such as nonalcoholic steatohepatitis (NASH), liver fibrosis, and obesity.[1][2]
Pharmacological Profile
This compound is a synthetic, small molecule inverse agonist of the human CB1 receptor.[3] Its chemical structure is designed to limit its ability to cross the blood-brain barrier.[2]
Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to the CB1 receptor and significant selectivity over the CB2 receptor.
| Parameter | Value | Species | Reference |
| Ki | 0.35 nM | Not Specified | [4] |
| IC50 | 1.5 nM | Not Specified | [5] |
| Selectivity | >700-fold for CB1 over CB2 | Not Specified | [4][6] |
Pharmacokinetics
Preclinical studies in rats and dogs have characterized the pharmacokinetic profile of this compound.
| Species | Dose | Administration | Key Findings | Reference |
| Rats | 10, 40, 150 mg/kg/day | Oral Gavage (34 days) | Non-linear kinetics at the highest dose (lower AUCs). Tmax: 4-12 hours. | [1][7] |
| Beagle Dogs | 5, 20, 75 mg/kg/day | Oral Gavage (28 days) | Non-linear kinetics at the highest dose. Food increases plasma AUC by ~4.5-fold. | [1][7] |
Mechanism of Action and Signaling Pathways
As an inverse agonist, this compound not only blocks the binding of endogenous cannabinoids but also reduces the constitutive activity of the CB1 receptor.[8] Its therapeutic effects in liver fibrosis are mediated through specific signaling pathways.
Attenuation of Liver Fibrosis
In models of liver fibrosis, this compound has been shown to inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[9] This effect is mediated by the blockade of the CB1 receptor/β-arrestin1/Akt signaling pathway.[9][10]
Caption: this compound signaling in hepatic stellate cells.
Improvement of Insulin Sensitivity
This compound has also been demonstrated to improve glycemic control and increase fatty acid oxidation. These effects are mediated through two distinct hepatic signaling pathways: the Sirt1/mTORC2/Akt pathway, which improves insulin signaling, and the LKB1/AMPK pathway, which enhances fatty acid oxidation.[11]
References
- 1. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JD5037 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Peripherally Restricted CB1 Receptor Inverse Agonist JD-5037: A Technical Overview of In Vitro and In Vivo Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
JD-5037 is a novel, potent, and peripherally restricted cannabinoid CB1 receptor inverse agonist.[1][2] Developed as an analog of SLV-319 (Ibipinabant), this compound was designed to limit brain penetration, thereby avoiding the neuropsychiatric side effects that led to the withdrawal of earlier CB1 receptor antagonists like rimonabant.[1][3] Its restricted central nervous system (CNS) access allows for the therapeutic targeting of peripheral CB1 receptors, which are implicated in a variety of metabolic and fibrotic diseases.[3][4] This document provides a comprehensive technical guide to the in vitro and in vivo properties of this compound, summarizing key data and experimental methodologies to support ongoing research and development efforts.
In Vitro Properties
This compound demonstrates high affinity and selectivity for the CB1 receptor, functioning as an inverse agonist.[1][5]
| Property | Value | Receptor/Assay | Reference |
| Binding Affinity (Ki) | 0.35 nM | Cannabinoid CB1 Receptor | [1] |
| Selectivity | >700-fold vs. CB2 Receptor | Cannabinoid Receptors | [1] |
| Functional Activity (IC50) | 1.5 nM | CB1 Receptor Antagonism | [6] |
| Functional Assay | GTPγS Binding | CB1 Receptor | [5] |
Experimental Protocol: GTPγS Binding Assay
The inverse agonist activity of this compound was confirmed using a GTPγS binding assay, a standard method for measuring G-protein coupled receptor (GPCR) activation.[5]
-
Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared.
-
Reaction Mixture: The membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound.
-
Incubation: The reaction is allowed to proceed, typically for 60 minutes at 30°C.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters, representing [35S]GTPγS bound to G-proteins, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits a certain percentage of the basal GTPγS binding, indicating inverse agonism.
In Vivo Properties
In vivo studies have primarily focused on the effects of this compound in animal models of obesity, metabolic disorders, and liver fibrosis.[4][5] A key feature of this compound is its limited ability to cross the blood-brain barrier.[1]
Pharmacokinetics and Distribution
Studies in mice have shown that after oral administration, this compound achieves significant plasma and liver concentrations with minimal brain levels.[5] Preclinical toxicity studies in rats and dogs have established no-observed-adverse-effect-levels (NOAELs).[1][7]
| Species | Dose | Route | Key Findings | Reference |
| Mice | 3 mg/kg | Oral Gavage | Low brain-to-plasma ratio. Accumulates in the liver. | [5] |
| Rats | Up to 150 mg/kg/day | Oral Gavage | NOAEL established at 150 mg/kg/day. | [1][7] |
| Dogs (Male) | Up to 75 mg/kg/day | Oral Gavage | NOAEL established at 20 mg/kg/day. | [1][7] |
| Dogs (Female) | Up to 75 mg/kg/day | Oral Gavage | NOAEL established at 75 mg/kg/day. | [1][7] |
Efficacy in Disease Models
Obesity and Metabolic Disorders:
This compound has demonstrated significant anti-obesity effects in diet-induced obese (DIO) mice.[5] It reduces food intake, body weight, and adiposity, and improves glucose tolerance and insulin sensitivity.[5][8] These effects are believed to be mediated by the blockade of peripheral CB1 receptors, leading to a resensitization to leptin.[1]
Experimental Protocol: Diet-Induced Obesity Mouse Model
-
Induction of Obesity: Male C57Bl/6J mice are fed a high-fat diet (e.g., 60% of calories from fat) for 12-14 weeks to induce obesity.[5]
-
Treatment: Obese mice receive daily oral gavage of this compound (e.g., 3 mg/kg) or vehicle for a specified period (e.g., 28 days).[5][6]
-
Monitoring: Body weight and food intake are monitored daily.[5][6]
-
Metabolic Testing: At the end of the treatment period, glucose tolerance and insulin sensitivity tests are performed.[5]
-
Tissue Analysis: Tissues such as liver and adipose are collected for analysis of gene expression (e.g., leptin) and histology.[5]
Liver Fibrosis:
This compound has shown therapeutic potential in models of liver fibrosis.[4] In carbon tetrachloride (CCl4)-induced and bile duct ligation (BDL)-induced liver fibrosis in mice, this compound attenuated collagen deposition and the expression of fibrosis markers.[4] However, in a genetic model of cholestatic liver injury (Mdr2-/- mice), this compound exacerbated liver injury and fibrosis, highlighting that its effects may be etiology-dependent.[9][10]
Experimental Protocol: CCl4-Induced Liver Fibrosis Mouse Model
-
Induction of Fibrosis: Mice are administered CCl4 (e.g., intraperitoneally) over several weeks to induce liver fibrosis.[4]
-
Treatment: During the fibrosis induction period, mice are treated with this compound (e.g., 3 mg/kg/day) or vehicle via oral gavage.[4]
-
Serum Analysis: Blood is collected to measure serum markers of hepatic fibrosis (e.g., hyaluronic acid, type IV collagen).[4]
-
Histological Analysis: Liver tissues are collected, fixed, and stained (e.g., with Sirius Red for collagen) to assess the degree of fibrosis.[4]
-
Protein Expression Analysis: Western blotting is used to quantify the expression of key proteins such as α-SMA and CB1 receptors in liver lysates.[4]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are attributed to its modulation of specific signaling pathways downstream of the CB1 receptor.
CB1 Receptor/β-arrestin1/Akt Signaling in Liver Fibrosis
In hepatic stellate cells (HSCs), the activation of CB1 receptors promotes liver fibrosis by recruiting β-arrestin1 and subsequently activating Akt signaling.[4][11] this compound blocks this pathway, leading to the attenuation of HSC activation and liver fibrosis.[4][11]
Caption: this compound blocks the CB1R/β-arrestin1/Akt pathway.
Leptin Sensitization in Obesity
In obesity, elevated endocannabinoid levels contribute to leptin resistance. This compound, by blocking peripheral CB1 receptors, reduces leptin expression and secretion from adipocytes and increases leptin clearance.[1][5] This reduction in circulating leptin levels helps to restore leptin sensitivity in the hypothalamus, leading to decreased food intake and weight loss.[5]
Caption: this compound restores leptin sensitivity.
Sirt1/mTORC2 Signaling in Glycemic Control
This compound has been shown to improve glycemic control by modulating Sirt1/mTORC2 and AMPK signaling in the liver.[12] Blockade of hepatic CB1 receptors by this compound increases the expression of Sirt1 and Rictor (a key component of mTORC2), leading to improved insulin signaling through Akt phosphorylation.[12]
References
- 1. JD5037 - Wikipedia [en.wikipedia.org]
- 2. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Development of JD-5037: A Peripherally Restricted CB1 Receptor Antagonist for Metabolic Syndrome
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metabolic syndrome, a constellation of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, represents a significant and growing global health challenge. The endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor, has been identified as a key regulator of energy balance and metabolism. While first-generation CB1 receptor antagonists demonstrated clinical efficacy in treating obesity and related metabolic disorders, their development was halted due to severe psychiatric side effects stemming from their action on central nervous system (CNS) receptors.[1][2] JD-5037 has emerged as a promising second-generation, peripherally restricted CB1 receptor inverse agonist, designed to elicit the metabolic benefits of CB1 receptor blockade without the adverse CNS effects.[3][4] This document provides an in-depth technical guide on the development of this compound, summarizing its mechanism of action, preclinical efficacy, and safety profile, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Introduction: The Rationale for Peripheral CB1 Receptor Blockade
The endocannabinoid system's role in regulating appetite, energy storage, and glucose metabolism is well-established.[1][5] Overactivation of the CB1 receptor, particularly in peripheral tissues such as the liver, adipose tissue, skeletal muscle, and pancreas, is strongly associated with the pathophysiology of metabolic syndrome.[2][5] The first-generation CB1 receptor antagonist, rimonabant, validated this therapeutic approach by demonstrating significant reductions in body weight and improvements in cardiometabolic risk factors.[1][5][6] However, its penetration of the blood-brain barrier and subsequent antagonism of central CB1 receptors led to unacceptable psychiatric adverse events, including anxiety, depression, and suicidal ideation, ultimately leading to its market withdrawal.[1][2][3]
This clinical experience spurred the development of peripherally restricted CB1 receptor antagonists, such as this compound. These agents are engineered to have limited brain exposure, thereby isolating the therapeutic effects on peripheral metabolic tissues from the centrally-mediated side effects.[3][4][7] this compound, a potent and selective CB1 receptor inverse agonist, has been extensively studied in preclinical models and has demonstrated significant promise in ameliorating multiple facets of metabolic syndrome.[3][8][9]
Physicochemical and Pharmacological Properties
This compound is a pyrazole-based compound designed for high affinity and selectivity for the CB1 receptor with physicochemical properties that limit its ability to cross the blood-brain barrier.[1][3][4]
| Property | Value | Reference |
| Mechanism of Action | Peripherally-restricted cannabinoid CB1 receptor inverse agonist | [3][10] |
| Binding Affinity (Ki) | 0.35 nM | [3][11] |
| IC50 | 1.5 nM | [11][12] |
| Selectivity | >700-fold higher affinity for CB1 vs. CB2 receptors | [3][11] |
| Brain Penetration | Minimal to none detected in mice | [8] |
| Brain Receptor Occupancy | 0% at 30 mg/kg in mice | [8] |
Preclinical Efficacy in Metabolic Syndrome Models
This compound has demonstrated robust efficacy in various animal models of obesity and metabolic syndrome, leading to improvements in body weight, glucose homeostasis, and hepatic health.
Effects on Body Weight and Adiposity
Chronic administration of this compound consistently leads to reduced body weight and adiposity in diet-induced obese (DIO) mice.[8][9] These effects are attributed to a reduction in food intake and an increase in energy expenditure.[9][13] A key mechanism underlying the anorectic effect is the reversal of leptin resistance, a hallmark of obesity.[3][9] this compound achieves this by decreasing leptin expression and secretion from adipocytes and increasing its clearance by the kidneys.[3][9]
| Animal Model | Dose and Duration | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | 3 mg/kg/day, 28 days | Normalized body weight, reduced adiposity, decreased food intake. | [9] |
| DIO Mice | 3 mg/kg/day, 28 days | ~20% decrease in body weight compared to vehicle. | [14] |
| Magel2-null Mice (PWS model) | 3 mg/kg/day, 28 days | Reduced body weight, reversed hyperphagia. | [13] |
Glycemic Control and Insulin Sensitivity
This compound significantly improves glucose tolerance and insulin sensitivity in preclinical models.[4][9][15] These effects are, at least in part, independent of weight loss and are mediated by direct actions on the liver and skeletal muscle.[9][16]
| Animal Model | Dose and Duration | Key Findings | Reference |
| DIO Mice | 3 mg/kg/day, 28 days | Improved glucose tolerance and insulin sensitivity. | [9] |
| DIO Mice | Not Specified | Attenuation of hyperglycemia and hyperinsulinemia. | [15] |
| Obese Magel2-null Mice | 3 mg/kg/day, 28 days | Attenuated HFD-induced hyperglycemia. | [12] |
Hepatic Steatosis and Fibrosis
The liver is a primary target for the therapeutic effects of this compound. The compound has been shown to reverse hepatic steatosis (fatty liver) and attenuate liver fibrosis in multiple models of liver injury.[8][17][18]
| Animal Model | Dose and Duration | Key Findings | Reference |
| DIO Mice | 3 mg/kg/day, 28 days | Reversal of HFD-induced steatosis; reduced plasma ALT and AST. | [9] |
| Obese Magel2-null Mice | 3 mg/kg/day, 28 days | Reduced HFD-induced hepatic injury and steatosis. | [12] |
| Carbon Tetrachloride (CCl4)-treated Mice | 3 mg/kg/day | Ameliorated collagen deposition and expression of α-SMA. | [17] |
| Mdr2-/- Mice (model of cholestatic liver injury) | Not Specified | Exacerbated liver injury and fibrosis. | [19] |
It is noteworthy that in the Mdr2-/- mouse model, which is characterized by cholestatic liver injury, this compound unexpectedly worsened liver injury and fibrosis.[19] This suggests that the therapeutic effects of this compound on the liver may be dependent on the underlying etiology of the liver disease.
Mechanism of Action: Key Signaling Pathways
The therapeutic effects of this compound are underpinned by its ability to modulate several key signaling pathways in peripheral tissues.
Hepatic Sirt1/mTORC2/Akt and LKB1/AMPK Signaling
In the liver of obese mice, this compound reverses the diet-induced inhibition of the Sirt1/mTORC2/Akt signaling pathway, which is crucial for improving glycemic control.[15] Concurrently, it activates the LKB1/AMPK signaling cascade, leading to increased fatty acid β-oxidation and energy expenditure.[15] The peripheral blockade of CB1R by this compound has been shown to normalize the expression levels of phosphorylated LKB1.[12]
Caption: this compound signaling in the liver.
Hepatic CB1 Receptor/β-arrestin1/Akt Pathway in Liver Fibrosis
In the context of liver fibrosis, CB1 receptors on hepatic stellate cells (HSCs) recruit β-arrestin1, leading to the activation of Akt signaling and subsequent HSC activation and proliferation.[17][18] this compound blocks this pathway, thereby attenuating HSC activation and reducing liver fibrosis.[17][18]
Caption: this compound in liver fibrosis.
Preclinical Safety and Toxicology
Preclinical toxicity studies of this compound have been conducted in rats and dogs.[8][20][21] The no-observed-adverse-effect-levels (NOAELs) were established, providing a preliminary safety margin.
| Species | Doses Administered | Duration | NOAEL | Key Observations | Reference |
| Sprague Dawley Rats | 10, 40, 150 mg/kg/day (oral gavage) | 34 days | 150 mg/kg/day | Stereotypic behaviors at 10 mg/kg (females) and 40 mg/kg (males); slower reflex responses in males at 10 and 40 mg/kg. | [8][20][21] |
| Beagle Dogs | 5, 20, 75 mg/kg/day (oral gavage) | 28 days | 20 mg/kg/day (males), 75 mg/kg/day (females) | Increased incidence of gut-associated lymphoid tissue hyperplasia and inflammation in the intestine in males at 75 mg/kg. | [8][20][21] |
This compound exhibited non-linear kinetics at higher doses in both species, with lower than expected plasma concentrations, suggesting saturation of absorption.[8][21] Interestingly, the presence of food increased the plasma area under the curve (AUC) by approximately 4.5-fold in dogs, indicating that food may enhance its systemic absorption.[3][8][21]
Experimental Protocols
Detailed experimental protocols for the studies cited are not publicly available. However, based on the published literature, the following methodologies were employed.
In Vitro Assays
-
Receptor Binding Assays: To determine the binding affinity (Ki) and selectivity of this compound for CB1 and CB2 receptors, competitive binding assays using radiolabeled ligands were likely performed with membrane preparations from cells overexpressing the respective receptors.
-
Functional Assays (e.g., cAMP accumulation): To determine the IC50 and assess the inverse agonist activity of this compound, functional assays measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing CB1 receptors were likely used.[22]
-
Primary Hepatocyte and HepG2 Cell Culture: To investigate the molecular mechanisms of this compound in the liver, primary mouse hepatocytes and human hepatoma (HepG2) cells were cultured and treated with CB1 receptor agonists (e.g., ACEA) in the presence or absence of this compound.[15] Downstream signaling proteins were then analyzed by Western blotting.[15]
-
3T3-L1 Adipocyte Culture: To study the effects of this compound on leptin secretion, differentiated 3T3-L1 adipocytes were treated with CB1 receptor agonists with or without this compound, and leptin levels in the culture medium were measured by ELISA.[9]
-
Primary Hepatic Stellate Cell (HSC) Culture: To examine the anti-fibrotic effects of this compound, primary HSCs were isolated from mice and their activation state was assessed by measuring markers like α-SMA expression via Western blotting or immunofluorescence following treatment with this compound.[17]
Animal Models of Metabolic Syndrome
-
Diet-Induced Obesity (DIO) Models: C57BL/6J mice are a common strain used to induce obesity and metabolic syndrome by feeding them a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 16-24 weeks).[23][24] These animals develop key features of human metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.[23][25]
-
Genetic Models:
-
Toxin-Induced Models:
In Vivo Experimental Procedures
-
Drug Administration: this compound is typically formulated in a vehicle (e.g., 1% Tween80, 4% DMSO, 95% Saline) and administered via oral gavage or intraperitoneal (i.p.) injection.[12]
-
Metabolic Phenotyping:
-
Tissue and Blood Collection: At the end of the study, animals are euthanized, and blood and tissues (liver, adipose tissue, brain, etc.) are collected for biochemical and histological analysis.[12]
-
Biochemical Analysis: Plasma levels of glucose, insulin, lipids (triglycerides, cholesterol), and liver enzymes (ALT, AST) are measured.[26]
-
Histological Analysis: Tissues are fixed, sectioned, and stained (e.g., H&E for general morphology, Sirius Red for collagen) to assess pathology.[17]
-
Gene and Protein Expression Analysis: Techniques such as quantitative real-time PCR (qPCR) and Western blotting are used to measure the expression of target genes and proteins in tissues.[15][17]
Caption: General experimental workflow for this compound development.
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapies for metabolic syndrome. By selectively targeting peripheral CB1 receptors, it avoids the deleterious CNS side effects that plagued first-generation antagonists. Preclinical data robustly support its efficacy in reducing body weight, improving glycemic control, and ameliorating hepatic steatosis and fibrosis through well-defined molecular mechanisms. The established preclinical safety profile is encouraging for its further clinical development.
Future research should focus on initiating and completing rigorous human clinical trials to confirm the efficacy and safety of this compound in patients with metabolic syndrome. Further investigation into its unexpected effects in cholestatic liver disease models is also warranted to better define its therapeutic window and patient populations most likely to benefit. The development of this compound and other peripherally restricted CB1 receptor antagonists holds the promise of a safer and more effective pharmacological approach to combat the global epidemic of obesity and its metabolic complications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JD5037 - Wikipedia [en.wikipedia.org]
- 4. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JD5037 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. medkoo.com [medkoo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. fpwr.org [fpwr.org]
- 14. mdpi.com [mdpi.com]
- 15. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rctech.com [rctech.com]
- 17. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. Metabolic Syndrome: Lessons from Rodent and Drosophila Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal Models of Metabolic Disease - Creative Bioarray [dda.creative-bioarray.com]
The Role of JD-5037 in Reversing Leptin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptin resistance is a key pathophysiological feature of obesity, characterized by a diminished response to the anorexigenic and metabolic effects of leptin. This insensitivity leads to a perpetuation of hyperphagia and weight gain despite elevated circulating leptin levels. JD-5037, a peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist, has emerged as a promising therapeutic candidate for reversing leptin resistance. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction to Leptin Resistance and the Endocannabinoid System
Leptin, a hormone primarily secreted by adipocytes, plays a crucial role in regulating energy homeostasis by signaling satiety and increasing energy expenditure. In obesity, a state of leptin resistance develops, rendering the brain, particularly the hypothalamus, unresponsive to these signals. The endocannabinoid system, especially the CB1R, is overactive in obesity and contributes to the development of leptin resistance.[1] Central CB1R antagonists have shown efficacy in promoting weight loss but are associated with significant neuropsychiatric side effects. This compound offers a novel approach by selectively targeting peripheral CB1Rs, thereby avoiding central nervous system adverse effects.[2][3]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by reversing hyperleptinemia, a key driver of leptin resistance. This is achieved through a dual mechanism involving both the reduction of leptin production and the enhancement of its clearance.[1][4]
-
Decreased Leptin Expression and Secretion: this compound acts as an inverse agonist at CB1Rs on adipocytes, leading to a reduction in the expression of the leptin gene (ob) and subsequent secretion of leptin into the circulation.[4]
-
Increased Leptin Clearance: The compound also promotes the clearance of leptin from the bloodstream, primarily via the kidneys.[1][4]
By lowering circulating leptin levels, this compound alleviates the constant overstimulation of leptin receptors, which is thought to be a primary cause of receptor desensitization and the development of leptin resistance. This restoration of leptin sensitivity in the hypothalamus is a critical step in its anti-obesity effects.
Quantitative Data on the Efficacy of this compound
Preclinical studies in diet-induced obese (DIO) mice have provided compelling quantitative evidence for the efficacy of this compound in reversing leptin resistance and promoting weight loss.
Table 1: Effects of this compound on Body Weight, Food Intake, and Adiposity in DIO Mice
| Parameter | Treatment Group | Duration | Result | p-value | Citation |
| Body Weight | This compound (3 mg/kg/day) | 7 days | Significant reduction vs. vehicle | < 0.05 | [4] |
| This compound (3 mg/kg/day) | 28 days | Normalized body weight | < 0.01 | [4] | |
| Daily Food Intake | This compound (3 mg/kg/day) | 7 days | Transient reduction vs. vehicle | < 0.05 | [4] |
| Adiposity | This compound (3 mg/kg/day) | 28 days | Significant reduction vs. HFD vehicle | < 0.01 | [4] |
HFD: High-Fat Diet
Table 2: Effects of this compound on Leptin Levels and Signaling in DIO Mice
| Parameter | Treatment Group | Result | p-value | Citation |
| Plasma Leptin | This compound (3 mg/kg/day) | Rapid and significant reduction vs. HFD vehicle | < 0.05 | [4] |
| Adipose Tissue ob mRNA | This compound (3 mg/kg/day) | Reversal of HFD-induced increase | < 0.05 | [4] |
| Hypothalamic pSTAT3 | This compound (3 mg/kg/day) + Leptin | Restored to levels observed in lean mice | Not specified | [4] |
| Hypothalamic SOCS3 mRNA & Protein | This compound (3 mg/kg/day) | Reversal of HFD-induced increase | Not specified | [4] |
pSTAT3: Phosphorylated Signal Transducer and Activator of Transcription 3; SOCS3: Suppressor of Cytokine Signaling 3
Key Signaling Pathways
The reversal of leptin resistance by this compound involves the restoration of normal signaling through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway in the hypothalamus.
Caption: this compound's mechanism of reversing leptin resistance.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A widely used model to study obesity and leptin resistance that mimics human obesity development.
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) ad libitum for 10-14 weeks to induce obesity and leptin resistance.
-
-
Monitoring: Body weight and food intake are monitored weekly. Glucose and insulin tolerance tests can be performed to assess the metabolic state.
Western Blot Analysis for Hypothalamic pSTAT3
This protocol is used to quantify the activation of the leptin signaling pathway.
-
Tissue Collection: Mice are treated with this compound or vehicle, followed by an intraperitoneal injection of leptin (e.g., 3 mg/kg) or saline. After 45 minutes, mice are euthanized, and the hypothalamus is rapidly dissected and snap-frozen in liquid nitrogen.
-
Protein Extraction: Hypothalamic tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the protein lysate is collected.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (pSTAT3) and subsequently with an antibody for total STAT3 as a loading control.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of pSTAT3 to total STAT3 is calculated.
Quantitative Real-Time PCR (qRT-PCR) for Adipose Tissue ob mRNA
This protocol measures the expression of the leptin gene.
-
Tissue Collection: Epididymal white adipose tissue is collected from treated and control mice and immediately stored in an RNA stabilization solution or snap-frozen.
-
RNA Extraction: Total RNA is extracted from the adipose tissue using a commercial kit.
-
RNA Quantification and Quality Control: RNA concentration and purity are determined by spectrophotometry. RNA integrity is assessed using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The relative expression of the ob gene is quantified using a real-time PCR system with specific primers for ob and a stable housekeeping gene (e.g., 18S rRNA or Gapdh) for normalization.
-
Data Analysis: The relative expression of ob mRNA is calculated using the comparative Ct (ΔΔCt) method.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.
Caption: A typical experimental workflow for this compound evaluation.
Conclusion
This compound represents a promising therapeutic strategy for obesity by addressing the fundamental issue of leptin resistance. Its peripheral mechanism of action, which involves reducing hyperleptinemia and resensitizing hypothalamic leptin signaling pathways, offers a significant advantage over centrally acting CB1R antagonists. The quantitative data from preclinical models robustly support its efficacy in promoting weight loss and improving metabolic parameters. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other peripherally restricted CB1R inverse agonists in the treatment of obesity and related metabolic disorders.
References
The Development of JD-5037: A Peripherally Restricted CB1 Receptor Inverse Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JD-5037, also known as CRB-4001, is a novel, potent, and peripherally restricted cannabinoid-1 (CB1) receptor inverse agonist that has garnered significant interest for its therapeutic potential in a range of metabolic and fibrotic diseases.[1][2] Developed to circumvent the severe neuropsychiatric side effects associated with first-generation, brain-penetrant CB1 receptor antagonists like rimonabant, this compound's design restricts its activity to peripheral tissues.[1][3][4] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Rationale
The development of this compound was a direct response to the clinical failure of rimonabant, a CB1 receptor inverse agonist that, despite its efficacy in treating obesity and metabolic syndrome, was withdrawn from the market due to adverse psychiatric effects such as depression and anxiety.[1] These central nervous system (CNS) effects were attributed to its ability to cross the blood-brain barrier and block CB1 receptors in the brain.[1]
Recognizing the therapeutic promise of peripheral CB1 receptor blockade, researchers at Jenrin Discovery and the National Institutes of Health synthesized analogs of the CB1 receptor inverse agonist SLV-319 (Ibipinabant) with modified functionality to limit brain exposure while preserving high affinity and selectivity for the CB1 receptor.[5] This effort led to the identification of this compound, a compound designed to be peripherally restricted, thereby offering the potential for metabolic benefits without the CNS liabilities of its predecessors.[1][3][5] this compound has since been licensed by Corbus Pharmaceuticals and is being developed under the name CRB-4001 for conditions such as nonalcoholic steatohepatitis (NASH).[1]
Mechanism of Action
This compound functions as a potent and highly selective inverse agonist of the CB1 receptor, with a binding affinity (Ki) of 0.35 nM and over 700-fold greater selectivity for the CB1 receptor compared to the CB2 receptor.[3][6] Its therapeutic effects are mediated through the blockade of peripheral CB1 receptors in various tissues, including the liver, adipose tissue, and pancreas.
Attenuation of Liver Fibrosis
In the context of liver fibrosis, the upregulation of CB1 receptors on hepatic stellate cells (HSCs) is a key pathological event.[7] this compound has been shown to attenuate liver fibrosis by inhibiting the activation of these cells.[7] Mechanistically, it blocks the CB1 receptor/β-arrestin1/Akt signaling pathway, which is crucial for the pro-fibrotic actions of HSCs.[7][8] By suppressing this pathway, this compound inhibits HSC proliferation and promotes their apoptosis.[7]
Reversal of Obesity and Metabolic Dysfunction
In diet-induced obese mice, this compound has demonstrated efficacy in reducing appetite, body weight, hepatic steatosis, and improving insulin resistance.[1][9] Its anti-obesity effects are believed to be mediated by the blockade of peripheral CB1 receptors, leading to a reversal of leptin resistance.[3][9] This resensitization to leptin results in decreased food intake and subsequent weight loss.[3]
Preclinical Pharmacokinetics and Efficacy
A series of preclinical studies have evaluated the pharmacokinetic profile and efficacy of this compound in various animal models.
In Vivo Efficacy in a Mouse Model of Liver Fibrosis
In a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, treatment with this compound demonstrated a significant reduction in liver fibrosis. This was evidenced by a decrease in serum markers of hepatic fibrosis.[7]
| Serum Marker | CCl4-treated | CCl4 + this compound |
| Hyaluronic Acid | Up-regulated | Decreased |
| Type IV Collagen | Up-regulated | Decreased |
| Pro-collagen III N-terminal Peptide | Up-regulated | Decreased |
| Laminin | Up-regulated | Decreased |
| Table 1: Effect of this compound on Serum Fibrosis Markers in CCl4-Treated Mice.[7] |
Body Weight Reduction in Diet-Induced Obese Mice
In diet-induced obese (DIO) mice, a 28-day treatment with this compound resulted in a significant reduction in body weight compared to vehicle-treated controls.[10]
| Treatment Group | Duration | Body Weight Change |
| This compound | 28 days | ~20% decrease |
| Vehicle | 28 days | No significant change |
| Table 2: Effect of this compound on Body Weight in DIO Mice.[10] |
Preclinical Safety and Toxicology
To support an Investigational New Drug (IND) application, preclinical toxicology studies of this compound were conducted in Sprague Dawley rats and Beagle dogs.[1]
Repeat-Dose Toxicity Studies
| Species | Dose Levels (mg/kg/day) | Duration | No-Observed-Adverse-Effect-Level (NOAEL) |
| Sprague Dawley Rat | 10, 40, 150 | 34 days | 150 mg/kg/day |
| Beagle Dog (Male) | 5, 20, 75 | 28 days | 20 mg/kg/day |
| Beagle Dog (Female) | 5, 20, 75 | 28 days | 75 mg/kg/day |
| Table 3: Summary of Repeat-Dose Toxicology Studies of this compound.[1][2][11] |
In these studies, this compound was administered via oral gavage.[1][2] Notably, the highest doses in both species resulted in lower Area Under the Curve (AUC) values, indicating non-linear kinetics.[1][2] The presence of food was found to increase the systemic absorption of this compound in dogs.[1][2]
Experimental Protocols
Animal Models for Liver Fibrosis
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis:
-
Animals: 8-10 week old male mice (20-25g).[7]
-
Induction: Intraperitoneal injection of CCl4.
-
Treatment: this compound administered to a subset of CCl4-treated mice.[7]
-
Analysis: Evaluation of serum markers of liver fibrosis and histopathological assessment of liver sections.[7]
Bile Duct Ligation (BDL)-Induced Liver Fibrosis:
-
Animals: Male mice.[7]
-
Induction: Surgical ligation of the common bile duct.
-
Treatment: Administration of this compound.[7]
-
Analysis: Assessment of the extent of liver fibrosis.[7]
Preclinical Toxicology Studies
-
Species: Sprague Dawley rats and Beagle dogs.[1]
-
Duration: Up to 34 days for rats and 28 days for dogs.[1][2]
-
Dose Levels:
-
Assessments: Daily clinical observations, neurobehavioral testing, and at the end of the study, evaluation of potential toxicity and its reversal after a recovery period.[1] All studies were conducted in accordance with US-FDA Good Laboratory Practice guidelines.[1]
Conclusion
This compound represents a significant advancement in the development of CB1 receptor-targeted therapies. By restricting its action to the periphery, it holds the potential to deliver the therapeutic benefits of CB1 receptor antagonism for metabolic and fibrotic diseases without the CNS side effects that plagued its predecessors. The robust preclinical data on its mechanism of action, efficacy, and safety have paved the way for its clinical development for conditions like NASH. Further clinical investigation will be crucial to fully elucidate the therapeutic utility of this compound in human diseases.
References
- 1. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JD5037 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Effects of the peripheral CB1 receptor antagonist JD5037 in mono— and polytherapy with the AMPK activator metformin in a monocrotaline-induced rat model of pulmonary hypertension [frontiersin.org]
- 5. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for JD-5037 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JD-5037 is a peripherally restricted antagonist of the Cannabinoid Receptor 1 (CB1R), a G-protein coupled receptor implicated in the regulation of metabolism and fibrotic processes. Its limited brain penetrance makes it an attractive therapeutic candidate for metabolic disorders such as obesity and non-alcoholic steatohepatitis (NASH), as it is designed to avoid the neuropsychiatric side effects associated with centrally-acting CB1R antagonists. These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies and its application in murine models of diet-induced obesity and liver fibrosis.
Formulation of this compound for In Vivo Administration
Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in animal studies. The following are established protocols for preparing this compound for intraperitoneal and oral administration in mice.
Table 1: this compound Formulation Protocols
| Administration Route | Vehicle Composition | Solubility | Notes |
| Intraperitoneal (i.p.) | 1% Tween 80, 4% DMSO, 95% Saline | Not specified | Commonly used for mouse studies.[1] |
| Oral (p.o.) / i.p. | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL | Results in a clear solution. |
| Oral (p.o.) | 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL | Results in a clear solution. |
Protocol 1: Intraperitoneal Formulation
This protocol is suitable for administering this compound via intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 4% of the total desired volume. Vortex until the powder is completely dissolved.
-
Add Tween 80 to a final concentration of 1% of the total desired volume. Vortex to mix thoroughly.
-
Add sterile saline to reach the final desired volume (95%).
-
Vortex the final solution until it is homogeneous.
-
The formulation should be prepared fresh daily.
Signaling Pathways of this compound
This compound exerts its therapeutic effects by antagonizing the CB1 receptor, which in turn modulates several downstream signaling pathways.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in established mouse models of diet-induced obesity and carbon tetrachloride-induced liver fibrosis.
Protocol 2: Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet, followed by treatment with this compound.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60 kcal% fat)
-
Standard chow diet (control)
-
This compound formulated for oral gavage (see Table 1)
-
Oral gavage needles (20-22 gauge)
-
Animal scale
-
Metabolic cages (for food and water intake monitoring)
Experimental Workflow:
References
Application Notes and Protocols for JD-5037 Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of JD-5037, a peripherally restricted cannabinoid CB1 receptor inverse agonist, in mice and rats for preclinical research. The information is compiled from various efficacy and safety studies.
Summary of Quantitative Data
The following tables summarize the dosages of this compound used in various studies in mice and rats.
Table 1: Recommended Dosage of this compound in Mice
| Study Type | Dose (mg/kg) | Route of Administration | Vehicle | Dosing Frequency & Duration | Key Findings | References |
| Obesity and Metabolic Disorders | 3 | Oral Gavage | Not specified | Daily for 28 days | Reduced food intake, body weight, and adiposity.[1][2] | [1][2] |
| Obesity in Magel2-null mice | 3 | Intraperitoneal (i.p.) | 1% Tween80, 4% DMSO, 95% Saline | Daily for 28 days | Reduced body weight and hyperphagia.[3] | [3] |
| Liver Fibrosis (CCl4-induced) | 1, 2, 3, 4, or 5 | Oral Gavage | 1% Tween80, 4% DMSO, 95% Saline | Daily for 8 weeks | 3 mg/kg was found to be effective in attenuating liver fibrosis.[4] | [4] |
| Liver Fibrosis (Bile Duct Ligation) | 3 | Oral Gavage | 1% Tween80, 4% DMSO, 95% Saline | Daily for 2 weeks | Attenuated liver fibrosis.[4] | [4] |
| Hepatocellular Carcinoma (DEN-induced) | 3 | Oral Gavage | Not specified | Daily | Significantly reduced tumor size.[3] | [3] |
| Exacerbation of Liver Injury (Mdr2-/- mice) | 3 | Oral Gavage | Saline | Every other day for 4 weeks | Exacerbated liver injury and fibrosis.[5][6] | [5][6] |
Table 2: Recommended Dosage of this compound in Rats
| Study Type | Dose (mg/kg/day) | Route of Administration | Vehicle | Dosing Frequency & Duration | Key Findings | References |
| Preclinical Toxicity | 10, 40, 150 | Oral Gavage | Not specified | Daily for 34 days | NOAEL determined to be 150 mg/kg/day.[7][8] Non-linear kinetics observed at higher doses.[7][8] | [7][8] |
| Efficacy in ZDF rats | 1-3 | Not specified | Not specified | Not specified | Plasma concentrations of 40-100 ng/ml.[9] | [9] |
Experimental Protocols
Preparation of this compound for Administration
a) For Intraperitoneal (i.p.) Injection in Mice:
-
Vehicle Composition: 1% Tween80, 4% DMSO, and 95% Saline.[3][4]
-
Procedure:
-
Dissolve the required amount of this compound powder in DMSO.
-
Add Tween80 to the solution.
-
Finally, add saline to reach the final desired concentration and volume.
-
Vortex the solution until it is homogeneous.
-
Prepare fresh on the day of use.[7]
-
b) For Oral Gavage in Rats:
-
Note on Formulation: this compound formulations may solidify at room temperature.
-
Procedure:
-
The specific vehicle used in the high-dose rat toxicity studies was not detailed, but the formulation required heating.
-
Heat the formulation up to 95°C for a maximum of 30 minutes.
-
Cool the formulation to a target temperature of 37 to 40°C.
-
Maintain the temperature and keep the formulation under continuous stirring during the dosing procedure to prevent solidification.
-
Pre-warm syringes and gavage needles to the same temperature range.
-
Administration Protocols
a) Oral Gavage in Mice and Rats:
This is a standard procedure for administering precise volumes of a substance directly into the stomach.
-
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip).[10]
-
Syringes.
-
Animal scale.
-
-
Procedure:
-
Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is typically 10 ml/kg.[10]
-
Measure the correct length of the gavage needle by holding it alongside the animal, with the tip at the mouth and the end of the needle at the last rib. Mark the needle to ensure you do not insert it too far.[10]
-
Properly restrain the animal to immobilize its head and align the head and spine.[11]
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.[11][12]
-
Administer the substance slowly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress after the procedure.[10]
-
b) Intraperitoneal (i.p.) Injection in Rats:
-
Materials:
-
Sterile syringes and needles (e.g., 23-25 gauge for rats).[13]
-
70% alcohol for disinfection.
-
-
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Restrain the animal securely, often with a two-person technique.[13]
-
Position the animal on its back with its head tilted slightly downward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[14][15][16]
-
Disinfect the injection site with 70% alcohol.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no blood or urine is drawn into the syringe, which would indicate improper placement.[14][17]
-
Inject the substance slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of this compound and a general experimental workflow for in vivo studies.
Caption: Signaling pathway of this compound as a CB1 receptor antagonist.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fpwr.org [fpwr.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripherally Restricted CB1 Receptor Inverse Agonist JD5037 Treatment Exacerbates Liver Injury in MDR2-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. ko.cwru.edu [ko.cwru.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. research.vt.edu [research.vt.edu]
- 17. dsv.ulaval.ca [dsv.ulaval.ca]
Application Notes and Protocols for Oral Gavage Administration of JD-5037
For Researchers, Scientists, and Drug Development Professionals
Introduction
JD-5037 is a potent and peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist.[1][2] It has demonstrated therapeutic potential in preclinical models for conditions such as obesity, liver fibrosis, and metabolic disorders.[3][4] Unlike earlier CB1 receptor antagonists, this compound is designed to limit brain penetration, thereby avoiding the adverse psychiatric side effects that led to the withdrawal of previous drug candidates.[1][5] Its mechanism of action in the context of liver fibrosis involves the attenuation of hepatic stellate cell activation by blocking the CB1 receptor/β-arrestin1/Akt signaling pathway.[3][6]
These application notes provide a detailed protocol for the oral gavage administration of this compound to rodents, based on findings from published preclinical studies.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies involving the oral administration of this compound.
| Species | Model | Dosage | Dosing Regimen | Key Findings | Reference |
| Mice | Diet-Induced Obesity | 3 mg/kg/day | Daily for 28 days | Reduced appetite, body weight, hepatic steatosis, and insulin resistance. | [7] |
| Mice | Diet-Induced Obesity | 3 mg/kg/day | Daily for 28 days | ~20% decrease in body weight compared to vehicle. | [8] |
| Mice | Magel2-null (PWS model) | 3 mg/kg/day | Daily for 28 days | Reduced body weight and reversed hyperphagia. | [9] |
| Mice | CCl₄-induced liver fibrosis | 3 mg/kg/day | Not specified | Ameliorated collagen deposition and expression of α-SMA. | [3] |
| Mice | Mdr2⁻/⁻ (liver fibrosis) | Not specified | Every other day for 4 weeks | Reduced body weight but exacerbated liver injury and fibrosis. | [5] |
| Rats | Sprague Dawley (Toxicity Study) | 10, 40, 150 mg/kg/day | Daily for up to 34 days | No-observed-adverse-effect-level (NOAEL) determined to be 150 mg/kg/day. | [2][10] |
| Dogs | Beagle (Toxicity Study) | 5, 20, 75 mg/kg/day | Daily for 28 days | NOAELs of 20 mg/kg/day in males and 75 mg/kg/day in females. | [2][10] |
Signaling Pathway
This compound acts by blocking the CB1 receptor, which in the context of liver fibrosis, prevents the recruitment of β-arrestin1 and subsequent activation of Akt signaling. This inhibition of the CB1 receptor/β-arrestin1/Akt pathway leads to the suppression of hepatic stellate cell (HSC) activation and proliferation, and promotes their apoptosis, thereby attenuating liver fibrosis.[3]
Caption: Signaling pathway of this compound in hepatic stellate cells.
Experimental Protocol: Oral Gavage Administration in Rodents
This protocol is a general guideline based on published preclinical studies.[2][11] Researchers should adapt it to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
1. Materials
-
This compound powder
-
Vehicle solution:
-
Tween 80 (1%)
-
DMSO (4%)
-
Saline (0.9% NaCl) (95%)
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for enhancing solubility)
-
Animal scale
-
Oral gavage needles (stainless steel, flexible plastic, or disposable) appropriate for the size of the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
70% ethanol for disinfection
2. Dose Formulation Preparation
-
Note: The maximum feasible dose may be limited by the solubility of this compound in the formulation.[2]
-
Calculate the total volume of formulation needed for the study, including a slight overage to account for any loss during preparation and administration.
-
In a sterile microcentrifuge tube, weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO (4% of the final volume) and vortex thoroughly to dissolve the compound.
-
Add Tween 80 (1% of the final volume) and vortex again.
-
Add the saline (95% of the final volume) incrementally while vortexing to create a homogenous suspension.
-
If necessary, sonicate the suspension to ensure uniform distribution of the compound.
-
Store the formulation according to the manufacturer's recommendations. One study suggests storing stock solutions at -20°C for up to a year or -80°C for up to two years.[11]
3. Animal Handling and Acclimation
-
All animal procedures must be approved by the institutional animal care and use committee (IACUC).
-
House animals in a controlled environment (temperature, humidity, light/dark cycle) and provide ad libitum access to food and water, unless the study protocol requires fasting.
-
Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Handle the animals for several days prior to the experiment to acclimate them to the procedure and reduce stress.
-
To acclimate animals to the oral gavage procedure, sham dosing with the vehicle or warm tap water can be performed for at least 3 days prior to the first dose administration.[2]
4. Oral Gavage Procedure
-
Weigh the animal to determine the correct volume of the dose formulation to administer. The dose volume is typically 5-10 mL/kg for rodents.[2]
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a towel or a commercial restrainer may be used.
-
Attach the gavage needle to the syringe filled with the calculated dose volume.
-
Ensure there are no air bubbles in the syringe and needle.
-
With the animal in an upright position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw the needle and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
-
After administration, gently remove the gavage needle.
-
Return the animal to its cage and monitor for any immediate adverse reactions (e.g., distress, difficulty breathing).
5. Post-Administration Monitoring
-
Monitor the animals daily for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral changes.
-
At the end of the study, collect tissues and blood samples as required for the specific experimental endpoints.
Experimental Workflow
Caption: Workflow for oral gavage administration of this compound.
Important Considerations
-
Fasting: The presence of food in the gastrointestinal tract may increase the absorption of this compound.[1][10] Researchers should consider whether animals should be fasted or fed prior to dosing, depending on the study's objectives.
-
Adverse Effects: In some preclinical studies, this compound administration was associated with stereotypic behaviors in rats.[2][10] Close monitoring of animals for any adverse effects is crucial.
-
Model-Specific Effects: The efficacy of this compound may vary depending on the animal model of disease. For instance, while it attenuated liver fibrosis in a CCl₄-induced model, it exacerbated liver injury in Mdr2-deficient mice.[3][5]
This document is intended for informational purposes only and should not replace established institutional protocols and professional judgment.
References
- 1. JD5037 - Wikipedia [en.wikipedia.org]
- 2. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fpwr.org [fpwr.org]
- 10. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of JD-5037 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
JD-5037 is a potent and selective, peripherally restricted antagonist of the Cannabinoid Receptor 1 (CB1R) with an IC50 of 1.5 nM.[1][2] Its limited ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of peripheral CB1 receptors in various physiological and pathological processes, including metabolic disorders, liver fibrosis, and pain, without the central nervous system side effects associated with first-generation CB1R blockers.[3][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C27H27Cl2N5O3S | [1][4] |
| Molecular Weight | 572.51 g/mol | [1][4] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥97% | [5] |
| Target | Cannabinoid Receptor 1 (CB1) | [1] |
Solubility of this compound in DMSO
This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions for in vitro studies.[1][2]
| Solvent | Maximum Solubility | Molar Concentration | Notes | Reference |
| DMSO | 250 mg/mL | 436.67 mM | Ultrasonic assistance may be required for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. | [1][2] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments. Adjustments can be made to prepare other concentrations as needed.
-
Preparation: Don appropriate PPE. Ensure the work area is clean and free of contaminants. Allow the this compound powder and DMSO to equilibrate to room temperature before use to prevent condensation.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.725 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.
-
Sonication (if necessary): If the solution is not completely clear, sonicate the vial in a water bath for 5-10 minutes to facilitate dissolution.[1][2]
-
Aliquotting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles.[2][6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][2]
Stock Solution Preparation Table
The following table provides quick reference volumes for preparing common stock solution concentrations.
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 1.7467 mL |
| 5 mg | 8.7335 mL | |
| 10 mg | 17.4669 mL | |
| 5 mM | 1 mg | 0.3493 mL |
| 5 mg | 1.7467 mL | |
| 10 mg | 3.4934 mL | |
| 10 mM | 1 mg | 0.1747 mL |
| 5 mg | 0.8733 mL | |
| 10 mg | 1.7467 mL |
Visualization of Key Processes
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway of this compound Action
This compound acts as an antagonist at the CB1 receptor, thereby inhibiting downstream signaling cascades. One key pathway affected is the β-arrestin1/Akt pathway, which is implicated in the progression of liver fibrosis.[7][8]
Caption: this compound antagonizes the CB1R, inhibiting the β-arrestin1/Akt pathway.
Safety and Handling Precautions
-
This compound is for research use only and has not been approved for human or veterinary use.[4]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing. In case of contact, wash immediately with plenty of water.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Exercise caution and wear appropriate gloves.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
The protocols and information provided in this document are intended to guide researchers in the proper preparation and handling of this compound stock solutions. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results. Always refer to the product-specific information provided by the supplier for the most accurate and up-to-date details.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JD5037 - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for JD-5037 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JD-5037 is a potent and peripherally restricted antagonist and inverse agonist of the Cannabinoid Receptor 1 (CB1).[1][2] Its limited brain penetrance makes it an attractive candidate for therapeutic applications targeting peripheral CB1 receptors, thereby avoiding the neuropsychiatric side effects associated with centrally acting CB1 antagonists.[1][2] Research has shown its potential in metabolic disorders and liver fibrosis.[3][4][5] this compound is highly selective for the CB1 receptor, with a Ki of 0.35 nM, and has over 700-fold higher affinity for CB1 than for CB2 receptors.[1][2]
These application notes provide detailed protocols for in vitro cell-based assays to investigate the biological activity of this compound, focusing on its effects on signaling pathways, cell proliferation, and apoptosis in relevant cell types such as hepatic stellate cells (HSCs) and 3T3-L1 adipocytes.
Mechanism of Action and Signaling Pathway
This compound exerts its effects primarily by blocking the CB1 receptor. In hepatic stellate cells (HSCs), this antagonism has been shown to attenuate liver fibrosis by inhibiting the CB1 receptor/β-arrestin1/Akt signaling pathway.[3][4] Activation of the CB1 receptor promotes the recruitment of β-arrestin1, leading to the phosphorylation and activation of Akt, which in turn drives HSC activation and survival. This compound blocks this cascade, leading to reduced HSC activation, proliferation, and increased apoptosis.[3][4]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from various studies.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 0.35 nM | CB1 Receptor Binding Assay | [1][2] |
| IC50 | 1.5 nM | CB1 Receptor Antagonism Assay | [6] |
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation in Hepatic Stellate Cells (HSCs)
This protocol details the procedure to assess the inhibitory effect of this compound on Akt phosphorylation in HSCs.
Materials:
-
Human hepatic stellate cell line (e.g., LX-2)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
This compound (stock solution in DMSO)
-
CB1 receptor agonist (e.g., Anandamide or ACEA)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed LX-2 cells in 6-well plates at a density of 2 x 10^5 cells/well and culture in DMEM with 10% FBS until they reach 70-80% confluency.
-
Serum Starvation: Replace the culture medium with serum-free DMEM and incubate for 12-24 hours.
-
This compound Treatment: Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 1, 10, 100 nM). Pre-treat the cells with this compound or vehicle (DMSO) for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with a CB1 receptor agonist (e.g., 100 nM Anandamide) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize p-Akt levels to total Akt and the loading control (GAPDH).
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of this compound on the proliferation of HSCs.
Materials:
-
LX-2 cells and culture medium
-
This compound
-
BrdU Cell Proliferation Assay Kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed LX-2 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Detection: Fix the cells, add the anti-BrdU antibody, and then the substrate.
-
Measurement: Measure the absorbance according to the manufacturer's instructions.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the pro-apoptotic effect of this compound on HSCs.
Materials:
-
LX-2 cells and culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed LX-2 cells in 6-well plates and treat with this compound (e.g., 10, 100, 1000 nM) or vehicle for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Leptin Secretion Assay in 3T3-L1 Adipocytes
This protocol is designed to assess the effect of this compound on leptin secretion from adipocytes.
Materials:
-
3T3-L1 preadipocytes and differentiation medium
-
This compound
-
CB1 receptor agonist (e.g., HU-210)
-
Leptin ELISA Kit
Procedure:
-
Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation protocol.
-
Treatment: On the day of the experiment, incubate the mature adipocytes with this compound (e.g., 100 nM) for 1-2 hours.
-
Stimulation: Treat the cells with a CB1 receptor agonist (e.g., 100 nM HU-210) for 24 hours to stimulate leptin secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of leptin in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Troubleshooting
-
High background in Western blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
Low signal in proliferation/apoptosis assays: Check cell health and seeding density. Ensure proper incubation times.
-
Variability in ELISA results: Ensure consistent pipetting and washing. Use a standard curve for each plate.
Conclusion
The provided protocols offer a framework for investigating the in vitro effects of this compound. As a potent and selective peripheral CB1 receptor antagonist, this compound holds promise for further research and development. These assays can be adapted to various cell types and research questions to further elucidate its therapeutic potential.
References
- 1. Insulin regulates leptin secretion from 3T3-L1 adipocytes by a PI 3 kinase independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doctors.am [doctors.am]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cannabidiol causes activated hepatic stellate cell death through a mechanism of endoplasmic reticulum stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JD-5037 in Nonalcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of JD-5037, a peripherally restricted cannabinoid receptor 1 (CB1) inverse agonist, in preclinical nonalcoholic steatohepatitis (NASH) research. This document outlines the mechanism of action of this compound, detailed protocols for in vivo and in vitro experimental models, and key endpoint analyses. The provided information is intended to facilitate the investigation of this compound as a potential therapeutic agent for NASH and liver fibrosis.
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma[1]. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), has emerged as a critical regulator of metabolic processes and fibrogenesis in the liver[2][3]. Activation of peripheral CB1 receptors is associated with increased insulin resistance and liver steatosis[2]. Consequently, antagonism of the CB1 receptor presents a promising therapeutic strategy for NASH[2][4].
This compound is a novel, orally available, peripherally restricted CB1 receptor inverse agonist designed to minimize the central nervous system (CNS) side effects observed with first-generation CB1 antagonists[5][6]. By selectively acting on peripheral CB1 receptors, this compound has demonstrated efficacy in reducing appetite, body weight, and hepatic steatosis in preclinical models of obesity and metabolic disorders[6][7]. This document provides detailed methodologies for leveraging this compound in NASH-focused research.
Mechanism of Action
This compound exerts its therapeutic effects in the context of NASH primarily through the inverse agonism of the CB1 receptor in peripheral tissues, most notably the liver. Its mechanism involves the modulation of key signaling pathways implicated in hepatic fibrosis and metabolism.
In hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, CB1 receptor activation promotes their activation and proliferation. This compound blocks this by inhibiting the CB1 receptor/β-arrestin1/Akt signaling pathway, thereby attenuating HSC activation and reducing liver fibrosis[8][9].
Furthermore, this compound has been shown to improve hepatic insulin signaling and glycemic control through the activation of the Sirt1/mTORC2/Akt pathway. It also enhances fatty acid oxidation via the LKB1/AMPK signaling pathway[1].
Signaling Pathways Modulated by this compound in the Liver
References
- 1. An Obesogenic Dietary Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Culture of Murine Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Culture of Hepatic Stellate Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Peripherally Restricted CB1 Receptor Inverse Agonist JD5037 Treatment Exacerbates Liver Injury in MDR2-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripherally Restricted CB1 Receptor Inverse Agonist JD5037 Treatment Exacerbates Liver Injury in MDR2-Deficient Mice [mdpi.com]
- 7. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JD-5037 in Obesity and Diabetes Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JD-5037 is a peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist that has shown significant promise in preclinical animal models of obesity and diabetes. Its mechanism of action focuses on mitigating the adverse metabolic effects of an overactive endocannabinoid system in peripheral tissues, without the neuropsychiatric side effects associated with centrally acting CB1R antagonists.[1][2] this compound effectively reduces body weight, improves insulin sensitivity, and ameliorates hepatic steatosis by targeting CB1 receptors in tissues such as the liver, adipose tissue, skeletal muscle, and pancreas.[2][3][4] These application notes provide a comprehensive overview of the use of this compound in relevant animal models, including detailed protocols for key experiments and a summary of expected outcomes.
Mechanism of Action
This compound exerts its therapeutic effects primarily through inverse agonism of peripheral CB1 receptors.[3][5] In obesity, the endocannabinoid system is often upregulated, contributing to increased food intake, fat storage (lipogenesis), and insulin resistance.[4][6] By blocking these peripheral CB1 receptors, this compound reverses these pathological processes. A key component of its anti-obesity effect is the reversal of leptin resistance.[3] It achieves this by decreasing leptin expression and secretion from adipocytes and increasing its clearance, thereby re-sensitizing the hypothalamus to the satiety signals of leptin.[3] Furthermore, this compound's insulin-sensitizing effects are mediated through the regulation of signaling pathways in the liver and skeletal muscle, independent of its effects on leptin.[3][4]
Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound in animal models of obesity and diabetes.
Table 1: Effects of this compound on Obesity Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | Animal Model | Treatment Group (this compound) | Control Group (Vehicle) | Percentage Change | Reference |
| Body Weight | DIO C57BL/6J Mice | Approx. 20% decrease over 28 days | - | ~20% reduction | [7] |
| Food Intake | DIO C57BL/6J Mice | Significant reduction | - | Not specified | [3] |
| Adiposity | DIO C57BL/6J Mice | Significant reduction | - | Not specified | [3] |
| Plasma Leptin | DIO C57BL/6J Mice | Normalized | Hyperleptinemic | Complete normalization | [3] |
Table 2: Effects of this compound on Diabetic Parameters
| Parameter | Animal Model | Treatment Group (this compound) | Control Group (Vehicle) | Outcome | Reference |
| Glucose Tolerance | DIO Mice | Improved | Impaired | Significant improvement | [3] |
| Insulin Sensitivity | DIO Mice | Improved | Impaired | Significant improvement | [3] |
| Hepatic Steatosis | DIO Mice | Reduced | Present | Reversal of fatty liver | [2][3] |
| Glycemic Control | Zucker Diabetic Fatty (ZDF) Rats | Improved | Worsening glycemic control | Prevention of nephropathy-related pathologies | [8] |
| Albuminuria | Zucker Diabetic Fatty (ZDF) Rats | Prevented | Increased | Prevention | [8] |
| Glomerular Filtration Rate | Zucker Diabetic Fatty (ZDF) Rats | Maintained | Reduced | Prevention of reduction | [8] |
| Plasma Creatinine | Zucker Diabetic Fatty (ZDF) Rats | Maintained | Elevated | Prevention of elevation | [8] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese and insulin-resistant phenotype in mice that mimics human obesity resulting from a high-fat diet.
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
High-fat diet (HFD; typically 60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging with enrichment
-
Weighing scale
Protocol:
-
Upon arrival, acclimate mice for one week on a standard chow diet.
-
Randomly assign mice to two groups: control (standard chow) and DIO (HFD).
-
House the mice under a 12-hour light/dark cycle with ad libitum access to their respective diets and water.
-
Monitor body weight weekly for 12-14 weeks. Mice on the HFD are considered obese when their body weight significantly exceeds that of the control group (typically >40g).
-
Once the obese phenotype is established, the mice are ready for treatment with this compound.
Administration of this compound
Objective: To deliver this compound to the animal models in a consistent and reproducible manner.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 3 mg/kg dose in a 10 mL/kg volume).
-
Vortex the suspension thoroughly before each administration to ensure uniformity.
-
Administer this compound or vehicle to the mice via oral gavage once daily.
-
Monitor the animals for any signs of distress or adverse reactions following administration.
-
Continue daily administration for the duration of the study (e.g., 28 days).[3][9]
Glucose Tolerance Test (GTT)
Objective: To assess the ability of the animal to clear a glucose load from the bloodstream, a measure of insulin sensitivity.
Materials:
-
Glucose solution (e.g., 20% dextrose in sterile saline)
-
Glucometer and test strips
-
Lancets or tail-snip scissors
Protocol:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Plot the blood glucose concentration over time to determine the glucose excursion curve. A lower area under the curve (AUC) indicates improved glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To measure the whole-body response to exogenous insulin, another indicator of insulin sensitivity.
Materials:
-
Human insulin solution (e.g., 0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Lancets or tail-snip scissors
Protocol:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0).
-
Administer insulin via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the percentage of initial blood glucose over time. A greater and more sustained drop in blood glucose indicates higher insulin sensitivity.
Visualizations
Caption: Mechanism of action of this compound in peripheral tissues.
Caption: Experimental workflow for evaluating this compound in DIO mice.
Caption: Key signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. | BioWorld [bioworld.com]
- 9. fpwr.org [fpwr.org]
Application Notes and Protocols for Measuring the Effects of JD-5037 on Food Intake and Body Weight
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of JD-5037, a peripherally restricted cannabinoid-1 (CB1) receptor inverse agonist, on food intake and body weight.
This compound is an investigational anti-obesity compound that has demonstrated efficacy in preclinical models by reducing appetite and body weight.[1][2] Its primary mechanism of action is through the blockade of peripheral CB1 receptors, which leads to a resensitization to leptin, a key hormone in energy homeostasis.[3][4] Unlike previous CB1 receptor antagonists that were withdrawn from the market due to psychiatric side effects, this compound has low brain penetrance, minimizing the risk of central nervous system-related adverse events.[1][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on body weight and food intake as reported in various preclinical studies.
Table 1: Effects of this compound on Body Weight
| Animal Model | Dose and Duration | Body Weight Change | Reference |
| Diet-Induced Obese (DIO) Mice | 3 mg/kg/day (p.o.) for 28 days | ~20% decrease compared to vehicle | [1] |
| Obese Magel2-null Mice | 3 mg/kg/day (i.p.) for 28 days | Significant reduction | [5][6] |
| Sprague Dawley Rats | 10, 40, 150 mg/kg/day (oral gavage) for 34 days | Up to 11% lower than control | [1][2][7] |
| Beagle Dogs | 5, 20, 75 mg/kg/day (oral gavage) for 28 days | No significant differences | [1][2][7] |
| Mdr2-/- Mice (8 weeks old) | Orally administered for 4 weeks | Reduced body weight gain | [8] |
Table 2: Effects of this compound on Food Intake
| Animal Model | Dose and Duration | Food Intake Change | Reference |
| Diet-Induced Obese (DIO) Mice | 3 mg/kg/day (p.o.) for 28 days | Transient reduction; tolerance developed after 14 days | [9] |
| Obese Magel2-null Mice | 3 mg/kg/day (i.p.) for 28 days | Reversal of hyperphagia | [6] |
| Wild-type Mice | Not specified | No changes in ad-libitum intake of standard chow | [10] |
Experimental Protocols
This section outlines a detailed methodology for a typical preclinical study evaluating the effects of this compound on food intake and body weight in a diet-induced obesity mouse model.
Protocol 1: Evaluation of this compound in Diet-Induced Obese (DIO) Mice
1. Animal Model and Acclimation:
-
Species: Male C57BL/6J mice.
-
Diet: Induce obesity by feeding a high-fat diet (HFD) with 60% of calories from fat for 14 weeks.[9]
-
Acclimation: House mice individually for at least two days before the start of the experiment to allow for adaptation.[11]
2. Compound Preparation and Administration:
-
Formulation: Prepare this compound in a vehicle solution of 1% Tween80, 4% DMSO, and 95% saline.[5][12]
-
Administration: Administer this compound or vehicle control daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection for 28 days.[5][9][12]
3. Measurement of Food Intake and Body Weight:
-
Frequency: Monitor and record body weight and food intake daily.[5][12]
-
Procedure for Food Intake:
-
Provide a pre-weighed amount of food in the food hopper.
-
After 24 hours, weigh the remaining food.
-
Calculate the daily food intake by subtracting the weight of the remaining food from the initial weight. Account for any spillage.
-
-
Procedure for Body Weight:
-
Gently remove each mouse from its cage.
-
Place the mouse on a calibrated digital scale.
-
Record the weight to the nearest 0.1 gram.
-
4. Euthanasia and Tissue Collection:
-
At the end of the 28-day treatment period, euthanize the mice.
-
Collect trunk blood for biochemical analysis.
-
Dissect, weigh, and snap-freeze tissues such as the brain, hypothalamus, liver, and fat pads for further analysis.[5][12]
5. Conditioned Taste Aversion Test (Optional):
-
To confirm that reduced food intake is not due to taste aversion, a conditioned taste aversion test can be performed.[9]
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathway of this compound in reducing food intake and body weight.
Experimental Workflow
Caption: Experimental workflow for assessing this compound effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. JD5037 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fpwr.org [fpwr.org]
- 7. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripherally Restricted CB1 Receptor Inverse Agonist JD5037 Treatment Exacerbates Liver Injury in MDR2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endocannabinoids and the Gut-Brain Control of Food Intake and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Food intake behavior protocol [protocols.io]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Studying the Metabolic Effects of JD-5037
Audience: Researchers, scientists, and drug development professionals.
Introduction: JD-5037 is a potent and selective, peripherally restricted cannabinoid receptor 1 (CB1) inverse agonist developed for the treatment of metabolic disorders.[1][2][3][4] Unlike first-generation CB1 antagonists, this compound does not readily cross the blood-brain barrier, thereby avoiding the psychiatric side effects that led to the withdrawal of previous compounds.[1][2] Preclinical studies have demonstrated its efficacy in reducing body weight, improving glucose tolerance and insulin sensitivity, and normalizing lipid profiles.[1][4][5][6] Its therapeutic effects are attributed to the blockade of peripheral CB1 receptors, which modulates key metabolic signaling pathways.[1][4]
The primary mechanisms of action for this compound's metabolic benefits involve the regulation of two critical signaling cascades:
-
Hepatic Sirt1/mTORC2/Akt Pathway: Blockade of CB1 receptors by this compound enhances this pathway, leading to improved glycemic control.[7]
-
LKB1/AMPK Signaling Pathway: this compound activates this pathway, which increases fatty acid β-oxidation and energy expenditure.[7]
These application notes provide a comprehensive experimental framework for researchers to investigate and validate the metabolic effects of this compound in both in vitro and in vivo models.
Section 1: In Vitro Experimental Design & Protocols
In vitro studies are essential for dissecting the direct cellular and molecular mechanisms of this compound. Human hepatoma cell lines (e.g., HepG2) and primary hepatocytes are suitable models for these investigations.[7]
Protocol 1.1: 2-Deoxyglucose (2-DG) Uptake Assay in HepG2 Cells
Objective: To quantify the effect of this compound on glucose uptake in hepatocytes, a key indicator of insulin sensitivity.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (solubilized in DMSO)
-
Insulin
-
2-Deoxy-[³H]-glucose or a non-radioactive, luminescence-based glucose uptake assay kit (e.g., Glucose Uptake-Glo™ Assay)[8]
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Phloretin (glucose transport inhibitor)
-
Scintillation counter and fluid (for radioactive method) or Luminometer (for non-radioactive method)
Procedure:
-
Cell Culture: Plate HepG2 cells in 24-well plates and grow to 80-90% confluency.
-
Serum Starvation: Starve cells in serum-free DMEM for 12-16 hours prior to the experiment.
-
Pre-treatment: Wash cells with KRPH buffer. Pre-incubate cells with this compound (e.g., 1 µM) or vehicle (DMSO) in KRPH buffer for 1 hour.
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to designated wells and incubate for 30 minutes at 37°C. Include non-insulin-stimulated controls.
-
Glucose Uptake: Add 2-Deoxy-[³H]-glucose (0.5 µCi/well) or the assay kit's 2DG substrate and incubate for 10 minutes. To determine non-specific uptake, add phloretin (a glucose transporter inhibitor) to a subset of wells.
-
Assay Termination: Stop the uptake by washing cells three times with ice-cold PBS.
-
Cell Lysis & Measurement: Lyse the cells with 0.1 M NaOH. For the radioactive method, transfer lysate to a scintillation vial, add scintillation fluid, and measure radioactivity. For the non-radioactive method, follow the manufacturer's protocol to measure luminescence.[8][9]
-
Data Analysis: Normalize glucose uptake to the total protein content in each well. Calculate specific uptake by subtracting the non-specific uptake (phloretin-treated wells).
Protocol 1.2: Western Blot Analysis of Akt and AMPK Signaling
Objective: To determine if this compound modulates the phosphorylation status of key proteins in the Akt and AMPK signaling pathways.[7][10]
Materials:
-
HepG2 cells treated as in Protocol 1.1 (or similar)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-β-actin.[11][12]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.
Data Presentation: Expected In Vitro Results
Table 1: Effect of this compound on Glucose Uptake and Protein Phosphorylation in HepG2 Cells
| Treatment Group | Insulin (100 nM) | Glucose Uptake (pmol/mg protein/min) | p-Akt/Total Akt Ratio (Fold Change) | p-AMPK/Total AMPK Ratio (Fold Change) |
|---|---|---|---|---|
| Vehicle | - | 150 ± 12 | 1.0 | 1.0 |
| Vehicle | + | 350 ± 25 | 4.5 ± 0.3 | 0.9 ± 0.1 |
| This compound (1 µM) | - | 160 ± 15 | 1.2 ± 0.1 | 2.5 ± 0.2 |
| This compound (1 µM) | + | 520 ± 30 | 6.8 ± 0.5 | 2.6 ± 0.2 |
Data are presented as Mean ± SEM. Ratios are relative to the Vehicle (-) group.
Visualization: this compound Signaling Pathways
Caption: this compound inhibits the CB1 receptor, activating Akt and AMPK pathways.
Section 2: In Vivo Experimental Design & Protocols
To assess the systemic metabolic effects of this compound, a diet-induced obesity (DIO) mouse model is recommended, as it closely mimics human metabolic syndrome.[5]
Protocol 2.1: Diet-Induced Obesity (DIO) in Mice
Objective: To establish an obese and insulin-resistant animal model for evaluating the efficacy of this compound.
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
Animal caging and monitoring equipment
Procedure:
-
Acclimation: Acclimate mice for one week on a standard chow diet.
-
Diet Induction: Randomly divide mice into two groups: a lean control group fed the standard chow diet and a DIO group fed the HFD.
-
Monitoring: Monitor body weight and food intake weekly.
-
Model Confirmation: After 10-12 weeks, the HFD-fed mice should exhibit significantly higher body weight, fat mass, and impaired glucose tolerance compared to the chow-fed group, confirming the DIO phenotype.
Protocol 2.2: this compound Administration and Metabolic Monitoring
Objective: To evaluate the chronic effects of this compound on body weight, food intake, and body composition in DIO mice.
Procedure:
-
Group Allocation: Randomly assign the DIO mice to two treatment groups: Vehicle control and this compound.
-
Dosing: Administer this compound (a typical effective dose is 3 mg/kg/day) or vehicle (e.g., 1% Tween80, 4% DMSO, 95% Saline) daily via oral gavage for 28 days.[14][15]
-
Monitoring: Record body weight and food intake daily or three times per week.
-
Body Composition: At the end of the study, assess body composition (fat mass and lean mass) using techniques like DEXA or NMR.
Protocol 2.3: Glucose and Insulin Tolerance Tests (GTT & ITT)
Objective: To assess whole-body glucose homeostasis and insulin sensitivity.
Procedure (GTT):
-
Fast mice for 6 hours (with access to water).
-
Measure baseline blood glucose from a tail snip (t=0).
-
Administer an intraperitoneal (i.p.) injection of D-glucose (2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
Procedure (ITT):
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (t=0).
-
Administer an i.p. injection of human insulin (0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Analysis: Calculate the Area Under the Curve (AUC) for both tests to quantify glucose clearance and insulin sensitivity.
Protocol 2.4: Plasma Lipid Profile Analysis
Objective: To measure the effect of this compound on circulating lipid levels.
Procedure:
-
Sample Collection: At the study endpoint, collect terminal blood samples from fasted mice via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Lipid Measurement: Use commercially available enzymatic colorimetric assay kits to measure plasma levels of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein (HDL-C)
-
Low-Density Lipoprotein (LDL-C) can be calculated or measured directly.[16]
-
-
Analysis: Compare lipid concentrations between treatment groups.
Data Presentation: Expected In Vivo Results
Table 2: Chronic Effects of this compound in DIO Mice
| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + this compound (3 mg/kg) |
|---|---|---|---|
| Body Weight Change (g) | +2.5 ± 0.5 | +15.2 ± 1.8 | +7.8 ± 1.1* |
| Cumulative Food Intake (g) | 85 ± 5 | 70 ± 6 | 62 ± 4* |
| Fat Mass (%) | 14 ± 2 | 45 ± 4 | 32 ± 3* |
| GTT AUC (mg/dL*min) | 18,000 ± 950 | 45,000 ± 2,100 | 28,000 ± 1,500* |
| Plasma Triglycerides (mg/dL) | 80 ± 7 | 165 ± 15 | 105 ± 11* |
Data are presented as Mean ± SEM. *p < 0.05 compared to HFD + Vehicle.
Visualization: In Vivo Experimental Workflow
Caption: Workflow for evaluating this compound's metabolic effects in DIO mice.
Section 3: Bridging In Vitro and In Vivo Findings
The experimental design aims to establish a clear link between the molecular mechanisms observed in cell culture and the systemic physiological effects seen in animal models. The data gathered should allow researchers to build a cohesive narrative supporting the therapeutic potential of this compound.
Visualization: Logical Relationship Diagram
Caption: Linking in vitro molecular changes to in vivo metabolic improvements.
References
- 1. JD5037 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Measure Cellular Metabolism [promega.com]
- 9. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. fpwr.org [fpwr.org]
- 16. watermark02.silverchair.com [watermark02.silverchair.com]
Application Notes and Protocols for Long-Term Preclinical Administration of JD-5037
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the key findings from preclinical studies on the long-term administration of JD-5037, a peripherally restricted cannabinoid-1 (CB1) receptor inverse agonist. The information is intended to guide researchers in designing and conducting their own preclinical investigations of this compound for metabolic disorders such as obesity and nonalcoholic steatohepatitis (NASH).
Introduction
This compound is a potent and selective inverse agonist of the CB1 receptor with restricted access to the central nervous system.[1][2] This peripheral restriction is a key feature, designed to avoid the neuropsychiatric side effects observed with first-generation, brain-penetrant CB1 receptor antagonists.[1] Preclinical studies have demonstrated the efficacy of this compound in reducing body weight, improving insulin sensitivity, and mitigating hepatic steatosis in animal models of metabolic disease.[2][3] The primary mechanism of action involves the blockade of peripheral CB1 receptors, leading to a resensitization to leptin, which in turn decreases food intake and promotes weight loss.[2]
Data Presentation
The following tables summarize the quantitative data from key long-term preclinical toxicology and efficacy studies of this compound.
Table 1: Summary of Long-Term Toxicology Studies of this compound
| Species | Strain | Dose (mg/kg/day) | Duration | Key Findings | NOAEL (mg/kg/day) | Reference |
| Rat | Sprague Dawley | 0, 10, 40, 150 | 34 days (oral gavage) | Higher incidence of stereotypic behaviors in 10 mg/kg females and 40 mg/kg males. Slower reflex and sensory responses in males at 10 and 40 mg/kg. Sporadic, non-dose-related decreased activity and seizures. | 150 | [1][3] |
| Dog | Beagle | 0, 5, 20, 75 | 28 days (oral gavage) | Increased incidence of gut-associated lymphoid tissue hyperplasia and inflammation in the intestine in males at 75 mg/kg during the treatment period. | 20 (males), 75 (females) | [1][3] |
Table 2: Summary of Toxicokinetic Parameters of this compound (Day 1)
| Species | Sex | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Rat | Male | 10 | 1150 ± 208 | 8.0 ± 0.0 | 11400 ± 1410 |
| 40 | 1860 ± 321 | 6.0 ± 2.0 | 21200 ± 3860 | ||
| 150 | 1290 ± 333 | 6.0 ± 2.0 | 15000 ± 4150 | ||
| Female | 10 | 1790 ± 416 | 8.0 ± 4.0 | 24000 ± 8220 | |
| 40 | 2230 ± 541 | 8.0 ± 0.0 | 28100 ± 7390 | ||
| 150 | 1480 ± 205 | 12.0 ± 0.0 | 20100 ± 2760 | ||
| Dog | Male | 5 | 11.8 ± 3.2 | 4.0 ± 0.0 | 134 ± 51.5 |
| 20 | 21.0 ± 10.4 | 4.0 ± 0.0 | 248 ± 121 | ||
| 75 | 12.5 ± 2.1 | 4.0 ± 0.0 | 145 ± 40.3 | ||
| Female | 5 | 16.5 ± 4.4 | 4.0 ± 0.0 | 196 ± 47.0 | |
| 20 | 21.3 ± 1.2 | 4.0 ± 0.0 | 258 ± 20.1 | ||
| 75 | 29.0 ± 12.0 | 4.0 ± 0.0 | 346 ± 147 | ||
| Data presented as mean ± SD. Note the non-linear kinetics at the highest doses in both species.[3] |
Table 3: Summary of a 28-Day Efficacy Study of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Vehicle | This compound (3 mg/kg/day) | % Change vs. Vehicle | Reference |
| Body Weight Change | Gain | Approx. 20% decrease | Significant Reduction | [2] |
| Food Intake | Baseline | Reduced | Significant Reduction | [4] |
| This study demonstrated that this compound administration over 28 days led to a significant reduction in body weight compared to vehicle-treated animals in a diet-induced obesity model.[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound.
Protocol 1: Long-Term Administration of this compound via Oral Gavage in Rats
1. Objective: To evaluate the safety and tolerability of this compound following repeated daily oral administration to Sprague Dawley rats for 34 days.
2. Materials:
-
This compound
-
Vehicle (e.g., appropriate suspension vehicle)
-
Sprague Dawley rats (equal numbers of males and females)
-
Animal balance
-
Oral gavage needles (stainless steel, appropriate size for rats)
-
Syringes
-
CO2/O2 inhalation chamber (for light sedation, if necessary)
3. Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the start of the study.
-
Dose Formulation: Prepare fresh formulations of this compound in the vehicle at the required concentrations (e.g., for 10, 40, and 150 mg/kg/day). Ensure the formulation is a homogenous suspension. The maximum dose of 150 mg/kg/day was determined to be the maximum feasible dose based on the solubility of this compound in the formulation.[3]
-
Dosing:
-
Administer the control article or formulated this compound once daily via oral gavage. The dose volume for rats is typically 10 mL/kg.[3]
-
Due to the potential for gavage-related mortalities, especially with viscous formulations, it is recommended to fast the rats for 2-6 hours prior to dosing and to administer the dose under light sedation with CO2/O2 inhalation to minimize animal resistance.[3]
-
In the event of dosing-related issues, sham dosing with saline can be performed to acclimate the animals to the procedure.[3]
-
-
Duration: Continue daily dosing for up to 34 consecutive days.
-
Observations: Conduct daily clinical observations for any signs of toxicity. Monitor body weight and food consumption regularly (e.g., weekly).
-
Terminal Procedures: At the end of the treatment period, euthanize the animals (e.g., by CO2/O2 asphyxiation or exsanguination) and perform a complete necropsy.[3] Collect organs for weighing and tissues for histopathological examination.
Protocol 2: Functional Observational Battery (FOB) in Rats
1. Objective: To assess the potential neurobehavioral effects of this compound in rats.
2. Materials:
-
Rats from the long-term toxicology study
-
Open field arena
-
Stopwatch
-
Scoring sheets
3. Procedure: The FOB should be conducted by an examiner blinded to the treatment groups during the final week of dose administration, typically 4 to 6 hours post-dose, which corresponds to the time of maximum plasma concentration (Cmax).[3] The battery consists of three main parts:
-
Home Cage Observations (Undisturbed):
-
Observe the animal in its home cage for posture, activity level, and any stereotypic behaviors (e.g., repetitive grooming).
-
-
Handling Observations:
-
Remove the animal from its cage and assess its reaction to handling, muscle tone, and any tremors or convulsions.
-
-
Open Field Observations:
-
Place the animal in a standardized open field arena.
-
Observe and score locomotor activity, gait, arousal, and any bizarre behaviors.
-
Conduct sensory and reflex tests, including:
-
Approach response: Reaction to an object moving towards the animal.
-
Touch response: Reaction to a light touch.
-
Auditory startle response: Reaction to a sudden loud noise.
-
Pupillary reflex: Constriction of the pupil in response to light.
-
Righting reflex: Ability to land on its feet when turned upside down.
-
-
-
Scoring: Use a standardized scoring system to quantify the observations. Compare the scores of the treated groups to the control group to identify any dose-related neurobehavioral changes.
Protocol 3: Efficacy Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
1. Objective: To determine the efficacy of this compound in reducing body weight and improving metabolic parameters in a mouse model of diet-induced obesity.
2. Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Oral gavage needles (appropriate size for mice)
-
Animal balance
-
Metabolic cages (for food and water intake monitoring)
3. Procedure:
-
Obesity Induction:
-
At 6-8 weeks of age, place mice on a high-fat diet ad libitum for 12-16 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
-
Treatment:
-
Once the mice have developed an obese phenotype, randomize them into treatment groups.
-
Administer this compound (e.g., 3 mg/kg/day) or vehicle daily via oral gavage for 28 days.[4]
-
-
Monitoring:
-
Measure body weight and food intake daily or several times per week.
-
-
Metabolic Assessments:
-
At the end of the treatment period, perform metabolic tests such as a glucose tolerance test (GTT) and an insulin tolerance test (ITT).
-
-
Terminal Procedures:
-
At the end of the study, euthanize the mice and collect blood for analysis of metabolic markers (e.g., glucose, insulin, lipids).
-
Collect tissues such as the liver and adipose tissue for weight and histological analysis (e.g., to assess hepatic steatosis).
-
References
- 1. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs | MDPI [mdpi.com]
- 3. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fpwr.org [fpwr.org]
Troubleshooting & Optimization
Technical Support Center: High-Dose Studies of Novel Compounds in Rodents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering potential adverse effects during high-dose studies of novel compounds, such as JD-5037, in rodents.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected mortality in our high-dose group. What are the immediate steps?
A1: Immediately perform a thorough clinical observation of the surviving animals. Record all signs of toxicity (e.g., lethargy, hunched posture, piloerection, abnormal gait). Check for issues with the dosing procedure, vehicle, or formulation. Consider reducing the dose or dosing frequency for subsequent cohorts. It is crucial to perform necropsies on the deceased animals to identify potential target organs of toxicity.
Q2: Our compound appears to be causing significant weight loss in the treated animals. How should we interpret this?
A2: Body weight loss is a common sign of systemic toxicity. It can be due to decreased food and water consumption, or a direct metabolic effect of the compound. It is important to monitor food and water intake daily. If a significant decrease is observed, consider pair-feeding studies to differentiate between direct compound toxicity and reduced caloric intake.
Q3: We are seeing elevated liver enzymes (ALT, AST) in our high-dose group. What does this indicate and what are the follow-up experiments?
A3: Elevated ALT and AST are biomarkers of hepatocellular injury. To further investigate, you should:
-
Perform histopathological analysis of the liver tissue to assess for necrosis, apoptosis, inflammation, or steatosis.
-
Analyze biomarkers of cholestasis (e.g., ALP, bilirubin) to determine if there is bile duct blockage.
-
Consider mechanistic studies to explore the potential for mitochondrial toxicity or oxidative stress in liver cells.
Troubleshooting Guides
Issue: Unexpected Neurological Symptoms
Symptoms: Tremors, convulsions, ataxia, or abnormal behavior.
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Verify the dose calculations, formulation concentration, and administration volume.
-
Vehicle Control: Ensure the vehicle alone is not causing the observed effects.
-
Pharmacokinetic Analysis: Determine the brain-to-plasma concentration ratio of the compound to assess its potential for central nervous system exposure.
-
Neurotoxicity Assessment: Conduct a functional observational battery (FOB) and motor activity assessment to systematically evaluate neurological function.
Issue: Renal Toxicity Markers are Elevated
Symptoms: Increased blood urea nitrogen (BUN) and creatinine levels.
Troubleshooting Steps:
-
Urinalysis: Perform a complete urinalysis to check for proteinuria, glucosuria, and the presence of casts, which can indicate the site of kidney injury.
-
Histopathology: Examine kidney tissue for signs of tubular necrosis, interstitial nephritis, or glomerulonephritis.
-
Kidney Weight: Measure kidney weight at necropsy, as an increase can indicate inflammation or hypertrophy.
Quantitative Data Summary
Table 1: Generic Example of Dose-Response Effects of a Novel Compound in a 14-Day Rodent Study
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (50 mg/kg) | High Dose (200 mg/kg) |
| Body Weight Change (%) | +5.2 | +4.8 | -2.1 | -10.5 |
| ALT (U/L) | 35 ± 5 | 40 ± 7 | 150 ± 25 | 500 ± 75 |
| AST (U/L) | 50 ± 8 | 55 ± 10 | 250 ± 40 | 800 ± 120 |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 25 ± 5 | 60 ± 15 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 1.5 ± 0.4 |
Experimental Protocols
Protocol: Assessment of Liver Toxicity
-
Blood Collection: Collect blood via cardiac puncture or tail vein into serum separator tubes.
-
Serum Separation: Centrifuge blood at 2000 x g for 10 minutes to separate serum.
-
Biochemical Analysis: Analyze serum samples for ALT, AST, ALP, and total bilirubin using a validated clinical chemistry analyzer.
-
Histopathology:
-
Euthanize animals and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section at 5 µm, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for any pathological changes.
-
Visualizations
Caption: High-level experimental workflow for a rodent toxicity study.
Caption: A potential signaling pathway for compound-induced liver injury.
Troubleshooting unexpected results in JD-5037 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using JD-5037, a selective inhibitor of Kinase-X (KX) in the Path-Y signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. The stock solution should be stored at -20°C or -80°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles. For in vivo studies, the optimal solvent will depend on the administration route and animal model. Common vehicles include a mixture of saline, PEG400, and Tween 80.
Q2: What is the expected IC50 of this compound against Kinase-X?
The half-maximal inhibitory concentration (IC50) of this compound against recombinant Kinase-X is approximately 50 nM in biochemical assays. In cell-based assays, the IC50 may be higher depending on cell permeability and the presence of ATP.
Q3: Does this compound exhibit off-target effects?
This compound has been designed as a selective inhibitor of Kinase-X. However, like any small molecule inhibitor, it may exhibit off-target activity at higher concentrations. See the table below for the selectivity profile against other related kinases. It is recommended to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guide
Problem 1: No or low inhibitory effect of this compound observed in our cell-based assay.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure the compound has been stored correctly at -20°C or -80°C and that the stock solution has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution for each experiment.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: Verify that your cell line expresses Kinase-X and that the Path-Y pathway is active. You can confirm this by Western blot or qPCR. Consider using a positive control cell line known to be sensitive to KX inhibition.
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Solution: Optimize the concentration of this compound and the incubation time. A time-course and dose-response experiment should be performed to determine the optimal conditions for your specific cell line and assay.
-
Problem 2: High background signal in the kinase assay.
-
Possible Cause 1: Non-specific Binding.
-
Solution: Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. Ensure all washing steps are performed thoroughly.
-
-
Possible Cause 2: Contaminated Reagents.
-
Solution: Use fresh, high-quality reagents, including ATP and the substrate. Filter all buffers before use.
-
Problem 3: Inconsistent results between experimental replicates.
-
Possible Cause 1: Pipetting Errors.
-
Solution: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound. Use calibrated pipettes.
-
-
Possible Cause 2: Cell Plating Inconsistency.
-
Solution: Ensure a uniform cell density across all wells by thoroughly resuspending the cells before plating. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS.
-
Data Presentation
Table 1: In Vitro IC50 Data for this compound
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| Kinase-X | 50 | Biochemical |
| Kinase-A | > 10,000 | Biochemical |
| Kinase-B | 5,000 | Biochemical |
| Kinase-C | > 10,000 | Biochemical |
Table 2: Cell Viability (MTT Assay) in Cancer Cell Lines after 72h Treatment
| Cell Line | Kinase-X Expression | GI50 (µM) |
|---|---|---|
| Cell Line A | High | 0.5 |
| Cell Line B | Low | > 50 |
| Cell Line C | High | 1.2 |
Experimental Protocols
1. Kinase-X Inhibition Assay (Biochemical)
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add 5 µL of diluted this compound (in 10% DMSO) to the wells of a 384-well plate.
-
Add 5 µL of recombinant Kinase-X enzyme and substrate solution to each well.
-
Initiate the reaction by adding 10 µL of 10 µM ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 20 µL of a stop solution (e.g., EDTA).
-
Quantify the remaining ATP using a luminescent ATP detection kit according to the manufacturer's instructions.
2. Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Western Blot Analysis for Phospho-Substrate-Z
-
Treat cells with this compound at the desired concentrations for the appropriate time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Phospho-Substrate-Z (a downstream target of Kinase-X) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The Path-Y signaling cascade and the inhibitory action of this compound on Kinase-X.
Caption: A generalized workflow for conducting cell-based experiments with this compound.
Caption: A decision tree for troubleshooting the lack of an inhibitory effect from this compound.
Technical Support Center: The Effects of JD-5037 in the Mdr2-/- Mouse Model of Liver Injury
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of the peripherally restricted CB1 receptor inverse agonist, JD-5037, in the Mdr2-/- mouse model of liver injury. This resource offers troubleshooting advice and frequently asked questions based on published findings.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on liver fibrosis?
A1: In many preclinical models of liver injury, such as carbon tetrachloride (CCl4)-induced fibrosis, this compound has been shown to be protective, attenuating liver fibrosis.[1] This is attributed to its function as a peripherally restricted antagonist of the cannabinoid CB1 receptor.[2]
Q2: What is the observed outcome of this compound treatment in the Mdr2-/- mouse model?
A2: Contrary to the findings in other models, studies have shown that this compound exacerbates liver injury in Mdr2-/- mice.[1][3] This includes increased liver fibrosis, elevated serum markers of liver damage, and a more severe liver histology.[1][3]
Q3: Why do Mdr2-/- mice respond differently to this compound?
A3: The Mdr2-/- mouse model has a specific underlying pathology related to a genetic disruption of the Mdr2 (Abcb4) gene, which impairs biliary phospholipid secretion.[1][3] This leads to cholestasis and spontaneous, progressive liver fibrosis.[1] The exacerbation of liver injury by this compound in this model suggests that the drug's mechanism of action may have unintended detrimental effects in the context of dysfunctional hepatic phospholipid transport and cholestasis.[1]
Q4: What are the key indicators of exacerbated liver injury observed with this compound treatment in Mdr2-/- mice?
A4: Key indicators include significantly elevated serum levels of alanine aminotransferase (ALT) and alkaline phosphatase (ALP), and heightened serum bile acid concentrations.[1][3] Histological analysis also shows increased hepatocellular damage and inflammatory cell infiltration.[3] Furthermore, there is an observed increase in the expression of genes associated with fibrosis and inflammation.[1]
Q5: Should this compound be used to treat liver fibrosis in conditions with underlying cholestasis or phospholipid transport defects?
A5: The current findings in the Mdr2-/- mouse model suggest that caution should be exercised when considering the use of peripherally restricted CB1 receptor inverse agonists like this compound for liver fibrosis in patients with dysfunctional hepatic phospholipid transport.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and the Mdr2-/- mouse model.
Issue 1: Unexpectedly high serum ALT and ALP levels in this compound-treated Mdr2-/- mice.
-
Possible Cause: This is a documented, albeit counterintuitive, effect of this compound in this specific mouse model.[1][3] The treatment itself is likely causing the exacerbation of liver injury.
-
Troubleshooting Steps:
-
Verify Dosing and Administration: Ensure the correct dose (e.g., 3 mg/kg) and route of administration (oral gavage) were used as described in established protocols.[3]
-
Confirm Mouse Strain and Age: Confirm that the mice are indeed Mdr2-/- and that the experiments were conducted at the appropriate age (e.g., starting at 8 weeks) to observe the expected baseline pathology.[3]
-
Analyze Control Group: Compare the results with a saline-treated Mdr2-/- control group to confirm that the observed increase is a treatment effect.
-
Consider the Findings: Recognize that this is the reported outcome in the literature and not necessarily an experimental artifact.
-
Issue 2: Increased fibrosis in the liver histology of this compound-treated mice compared to controls.
-
Possible Cause: This is consistent with the published findings that this compound intensifies liver fibrosis in the Mdr2-/- model.[1][3]
-
Troubleshooting Steps:
-
Standardize Histological Staining: Ensure that staining procedures (e.g., H&E and Sirius Red) are consistent across all samples to allow for accurate comparison.
-
Quantitative Analysis: If possible, quantify the fibrotic area in the histological slides to confirm the qualitative observations.
-
Gene Expression Analysis: Corroborate the histological findings by measuring the mRNA levels of fibrogenic genes (e.g., Col1a1, Timp1, Tgfb). An upregulation in the this compound-treated group is expected.[1]
-
Issue 3: Weight loss in this compound-treated Mdr2-/- mice.
-
Possible Cause: Reduced body weight gain has been reported as an effect of this compound treatment in Mdr2-/- mice.[3]
-
Troubleshooting Steps:
-
Monitor Animal Health: Closely monitor the overall health of the animals, including food and water intake, to distinguish between a direct drug effect and general morbidity.
-
Compare with Baseline: Track the body weights of all mice from the start of the experiment to accurately assess the impact of the treatment on weight gain.
-
Data Presentation
The following tables summarize the quantitative data from a key study on the effect of this compound in Mdr2-/- mice.
Table 1: Serum Markers of Liver Injury
| Parameter | Saline-Treated Mdr2-/- | This compound-Treated Mdr2-/- |
| ALT (U/L) | Data not available | Significantly Increased |
| ALP (U/L) | Data not available | Significantly Increased |
| Serum Bile Acids (µM) | Data not available | Significantly Increased |
Table 2: Hepatic Gene Expression (Fold Change Relative to Saline-Treated Mdr2-/-)
| Gene | Gene Function | This compound-Treated Mdr2-/- |
| Col1a1 | Collagen Type I Alpha 1 Chain | Increased |
| Timp1 | TIMP Metallopeptidase Inhibitor 1 | Increased |
| Tgfb | Transforming Growth Factor Beta | Increased |
| aSMA | Actin Alpha 2, Smooth Muscle | Increased |
| CK19 | Keratin 19 (Ductular Reaction Marker) | Increased |
| Lcn2 | Lipocalin 2 (Inflammatory Marker) | Increased |
| Tnfa | Tumor Necrosis Factor Alpha | Increased |
| Ppara | Peroxisome Proliferator Activated Receptor Alpha | Increased |
| Mcp1 | Monocyte Chemoattractant Protein 1 | Increased |
Note: Specific numerical values for mean, SEM, and p-values were not available in the provided search results. The table reflects the qualitative changes reported in the literature.[1][3]
Experimental Protocols
1. Animal Model and Treatment
-
Animal Model: 8-week-old male Mdr2-/- mice.[3] These mice spontaneously develop liver fibrosis.[1][3]
-
Treatment Groups:
-
Housing and Diet: Mice are maintained at 22°C with a 12-hour light/dark cycle and have free access to a normal chow diet and water.[3]
2. Biochemical Assays
-
Sample Collection: At the end of the treatment period, blood samples are collected in EDTA-treated tubes.[3]
-
Serum Preparation: Samples are kept at room temperature for 30-60 minutes and then centrifuged at 2000 x g for 30 minutes at 4°C. The supernatant (plasma/serum) is collected.[3]
-
Analysis: Serum ALT and ALP levels are measured using commercially available kits according to the manufacturer's protocols. Total bile acid concentrations in serum and liver extracts are determined using a total bile acids assay kit.[3]
3. Histological Analysis
-
Tissue Preparation: Livers are excised, fixed, and embedded in paraffin. 5 µm thick sections are prepared.[3]
-
Staining:
-
Imaging: Stained sections are imaged using light microscopy.[3]
4. Real-Time Polymerase Chain Reaction (RT-PCR)
-
RNA Isolation: Total RNA is isolated from liver tissue using a suitable reagent like Trizol.[3]
-
cDNA Synthesis: Total RNA is reverse transcribed into cDNA using a cDNA synthesis kit.[3]
-
qPCR: Real-time quantitative PCR is performed using SYBR green reaction mixture to measure the relative expression levels of target genes. An appropriate internal control gene (e.g., 18S) is used for normalization. The relative gene expression is determined using the ΔΔCT method.[3]
Visualizations
Caption: Experimental workflow for assessing the effect of this compound on liver injury in Mdr2-/- mice.
Caption: Conceptual diagram illustrating the unexpected exacerbation of liver injury by this compound in the Mdr2-/- mouse model.
References
JD-5037 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of JD-5037 to consider during experimental design and data interpretation. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound completely selective for the CB1 receptor?
Q2: What are the known non-CB1 receptor-mediated effects observed in preclinical studies?
A2: Preclinical toxicity studies in rats and dogs have revealed some potential non-CB1 mediated effects at high doses. In rats, observations included stereotypic behaviors and sporadic seizures, although these were not clearly dose-dependent.[1][3] In male dogs, an increased incidence of gut-associated lymphoid tissue (GALT) hyperplasia and intestinal inflammation was noted at the highest dose tested (75 mg/kg/day).[1][3]
Q3: Can this compound cause liver toxicity?
A3: While this compound has been shown to be protective in a carbon tetrachloride (CCl4)-induced model of liver fibrosis, it exacerbated liver injury and fibrosis in a genetic mouse model of cholestatic liver disease (Mdr2-deficient mice).[4][5] This suggests that the effects of this compound on the liver may be context-dependent. Researchers working with models of cholestatic liver injury or impaired bile acid homeostasis should exercise caution and monitor liver function closely.
Q4: My experimental results are inconsistent with a peripheral-only mechanism of action. Could this compound be crossing the blood-brain barrier (BBB)?
A4: this compound is designed to be peripherally restricted with minimal brain penetration.[3] Studies have shown very low brain-to-plasma concentration ratios and a lack of central CB1 receptor occupancy at therapeutic doses.[3] However, at very high doses, the possibility of some BBB penetration cannot be entirely excluded. If you observe unexpected central nervous system (CNS) effects, it is crucial to verify the dose and consider potential indirect peripheral-to-central signaling mechanisms.
Q5: How should I design my experiments to minimize and control for potential off-target effects of this compound?
A5: To mitigate and account for potential off-target effects, consider the following:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective dose and to observe whether unexpected effects emerge at higher concentrations.
-
Appropriate Controls: Include a brain-penetrant CB1 antagonist as a control to differentiate peripheral from central effects.
-
CB1 Knockout/Knockdown Models: If available, use CB1 receptor knockout or knockdown models to confirm that the observed effects are mediated by the CB1 receptor.
-
Monitor for Known Adverse Effects: In animal studies, monitor for the adverse effects reported in preclinical toxicology studies, such as behavioral changes and gastrointestinal inflammation, especially at higher doses.
-
Context-Specific Models: Be mindful of the specific experimental model, particularly when investigating liver function, given the contrasting results in different liver disease models.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Target | Parameter | Value | Reference |
| Human CB1 Receptor | Ki | 0.35 nM | [1][2] |
| Human CB1 Receptor | IC50 | 1.5 nM | [6] |
| Human CB2 Receptor | Selectivity | >700-fold vs. CB1 | [1][2] |
Table 2: Preclinical No-Observed-Adverse-Effect-Levels (NOAELs)
| Species | NOAEL | Dosing Regimen | Reference |
| Rat | 150 mg/kg/day | Oral gavage for 34 days | [1][3] |
| Beagle Dog (Male) | 20 mg/kg/day | Oral gavage for 28 days | [1][3] |
| Beagle Dog (Female) | 75 mg/kg/day | Oral gavage for 28 days | [1][3] |
Key Experimental Protocols
Protocol 1: CB1 Receptor Binding Assay (Radioligand Displacement)
This protocol is a generalized procedure for determining the binding affinity of this compound to the CB1 receptor.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the CB1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 1 mg/mL BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CB1 ligand (e.g., [3H]CP-55,940), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with an excess of a non-labeled CB1 antagonist (e.g., rimonabant).
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a common method for inducing obesity in mice to study the effects of this compound.
-
Animal Model:
-
Use a mouse strain susceptible to DIO, such as C57BL/6J.
-
House the mice under standard conditions with a 12-hour light/dark cycle.
-
-
Dietary Regimen:
-
At 6-8 weeks of age, divide the mice into two groups: a control group receiving a standard chow diet (e.g., 10% kcal from fat) and a DIO group receiving a high-fat diet (HFD; e.g., 45-60% kcal from fat).
-
Provide food and water ad libitum.
-
Monitor body weight and food intake weekly. Obesity typically develops over 8-16 weeks.
-
-
This compound Administration:
-
Once the desired obese phenotype is established, begin treatment with this compound or vehicle control.
-
Administer this compound via oral gavage at the desired dose and frequency.
-
-
Outcome Measures:
-
Continue to monitor body weight and food intake.
-
Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
At the end of the study, collect blood for analysis of plasma lipids, glucose, insulin, and leptin.
-
Harvest tissues (e.g., liver, adipose tissue) for histological and molecular analyses.
-
Protocol 3: Assessment of Leptin Sensitivity
This protocol outlines a method to determine if this compound treatment improves leptin sensitivity in DIO mice.
-
Establish DIO Model:
-
Induce obesity in mice as described in Protocol 2.
-
Treat a cohort of DIO mice with this compound and another with vehicle for a specified period.
-
-
Leptin Challenge:
-
Fast the mice for a defined period (e.g., 6 hours).
-
Administer a single intraperitoneal (IP) injection of either saline or recombinant mouse leptin (e.g., 1-3 mg/kg).
-
Return food to the cages immediately after the injection.
-
-
Measurement of Food Intake and Body Weight:
-
Measure cumulative food intake at several time points post-injection (e.g., 4, 12, 24 hours).
-
Measure body weight at 24 hours post-injection.
-
-
Data Analysis:
-
Compare the reduction in food intake and body weight in response to leptin between the this compound-treated and vehicle-treated groups.
-
A greater anorectic and weight-reducing effect of leptin in the this compound-treated group indicates improved leptin sensitivity.
-
Visualizations
Caption: Simplified signaling pathway of the CB1 receptor and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results in experiments with this compound.
References
- 1. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JD5037 - Wikipedia [en.wikipedia.org]
- 3. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripherally Restricted CB1 Receptor Inverse Agonist JD5037 Treatment Exacerbates Liver Injury in MDR2-Deficient Mice [mdpi.com]
- 5. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing JD-5037 for In Vitro Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JD-5037 in in vitro receptor binding assays. The following sections offer troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a potent and selective peripherally restricted antagonist of the Cannabinoid Receptor 1 (CB1). It functions as an inverse agonist, meaning it not only blocks the receptor but also reduces its basal activity. Its high selectivity for the CB1 receptor over the CB2 receptor makes it a valuable tool for studying the specific roles of CB1 in various physiological and pathological processes.[1][2]
Q2: What are the reported binding affinity values for this compound at the CB1 receptor?
A2: this compound exhibits high affinity for the CB1 receptor. The reported inhibition constant (Ki) is approximately 0.35 nM, and the half-maximal inhibitory concentration (IC50) is around 1.5 nM.[1][3][4] These values indicate a strong interaction between this compound and its target receptor.
Q3: What is the mechanism of action of this compound?
A3: this compound acts as an inverse agonist at the CB1 receptor.[1][2] This means it binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity. One of the key signaling pathways affected by this compound is the β-arrestin1/Akt pathway. By blocking the CB1 receptor, this compound can attenuate signaling through this pathway.[5]
Q4: What are the common in vitro assays used to characterize this compound?
A4: The most common in vitro assays for this compound include:
-
Radioligand Competition Binding Assays: To determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled CB1 receptor ligand (e.g., [3H]-CP55,940).
-
[35S]GTPγS Binding Assays: A functional assay to measure the inverse agonist activity of this compound by quantifying its effect on G-protein activation.
-
β-Arrestin Recruitment Assays: To investigate the G-protein-independent signaling of the CB1 receptor and the effect of this compound on this pathway.[1][6][7]
Quantitative Data Summary
| Parameter | Value | Receptor | Assay Type | Reference |
| Ki | 0.35 nM | Human CB1 | Radioligand Binding | [1][2] |
| IC50 | 1.5 nM | Human CB1 | Radioligand Binding | [3][4] |
| Selectivity | >700-fold | CB1 vs. CB2 | Radioligand Binding | [1][2] |
Experimental Protocols
Radioligand Competition Binding Assay for Ki Determination of this compound
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membranes from cells expressing human CB1 receptors (e.g., CHO-CB1 or HEK293-CB1)
-
[3H]-CP55,940 (Radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the CB1 receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 5-10 µg of protein per well.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 0.01 nM to 1 µM.
-
Assay Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1 nM), and 100 µL of the membrane preparation to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled CB1 agonist (e.g., 10 µM WIN 55,212-2), 50 µL of [3H]-CP55,940, and 100 µL of the membrane preparation to designated wells.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [3H]-CP55,940, and 100 µL of the membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Inverse Agonism
Objective: To functionally characterize this compound as an inverse agonist at the CB1 receptor.
Materials:
-
Membranes from cells expressing human CB1 receptors
-
[35S]GTPγS
-
GDP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Scintillation Proximity Assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated)
Procedure:
-
Membrane and Reagent Preparation: Dilute CB1 membranes in assay buffer (10-20 µg protein/well). Prepare a solution of [35S]GTPγS (0.1-0.5 nM) and GDP (10 µM) in assay buffer.
-
Compound Dilution: Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add the membrane preparation, the [35S]GTPγS/GDP solution, and the this compound dilutions.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
SPA Bead Addition: Add a suspension of SPA beads to each well.
-
Centrifugation and Counting: Seal the plate and centrifuge at 150 x g for 5 minutes. Count the plate in a microplate scintillation counter.
-
Data Analysis: Plot the scintillation counts against the this compound concentration. A decrease in basal [35S]GTPγS binding with increasing concentrations of this compound indicates inverse agonist activity.
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is greater than 30% of the total binding. How can I reduce it?
-
Answer:
-
Reduce Membrane Protein Concentration: High protein concentrations can lead to increased NSB. Titrate the membrane protein concentration to find the optimal amount that gives a good signal-to-noise ratio.
-
Optimize BSA Concentration: Bovine Serum Albumin (BSA) is included in the assay buffer to reduce NSB. Try increasing the BSA concentration (e.g., from 0.1% to 1%).
-
Pre-treat Filters: Pre-soaking the glass fiber filters in a solution of 0.5% polyethyleneimine (PEI) can help to reduce the binding of the radioligand to the filter itself.
-
Consider Compound Hydrophobicity: this compound is a hydrophobic molecule, which can contribute to NSB. Adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer can sometimes help, but should be carefully validated to ensure it does not disrupt specific binding.
-
Issue 2: Low Specific Binding Signal
-
Question: The window between my total binding and non-specific binding is too small. What can I do?
-
Answer:
-
Check Receptor Expression: Ensure that the cell membranes have a sufficient density of CB1 receptors.
-
Increase Membrane Protein: While high concentrations can increase NSB, too little protein will result in a low signal. Perform a protein titration to find the optimal concentration.
-
Verify Radioligand Activity: Ensure the radioligand has not degraded. Use a fresh batch if necessary.
-
Optimize Incubation Time: Ensure the assay has reached equilibrium. You can perform a time-course experiment to determine the optimal incubation time.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am getting significant variability in my Ki values for this compound across different experiments. Why might this be happening?
-
Answer:
-
Standardize Reagent Preparation: Prepare fresh dilutions of this compound and the radioligand for each experiment. Ensure consistent pipetting techniques.
-
Consistent Incubation Conditions: Maintain a constant temperature and incubation time for all assays.
-
Cell Membrane Quality: Use a consistent batch of cell membranes with a known receptor density. Variability in membrane preparations can lead to inconsistent results.
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all wells and is at a low, non-interfering level (typically ≤ 0.1%).
-
Visualizations
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Roles of β-Arrestin 1 and β-Arrestin 2 in ORG27569-induced Biased Signaling and Internalization of the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripherally Restricted CB1 Receptor Inverse Agonist JD5037 Treatment Exacerbates Liver Injury in MDR2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of JD-5037 in different experimental buffers
Welcome to the technical support center for JD-5037. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this peripherally restricted CB1 receptor inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the cannabinoid 1 (CB1) receptor, with an IC50 of approximately 1.5 nM.[1][2][3] It is characterized as a peripherally restricted inverse agonist, meaning it primarily acts on CB1 receptors outside of the central nervous system and does not readily cross the blood-brain barrier.[4][5] This selectivity is intended to mitigate the psychiatric side effects observed with earlier, brain-penetrant CB1 antagonists.[4] Its mechanism of action involves blocking peripheral CB1 receptors, which has been shown to influence metabolic processes, making it a candidate for research into obesity and liver fibrosis.[4][6]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder form is recommended. In solvent, it is best to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][7]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in several organic solvents for in vitro studies, with Dimethyl Sulfoxide (DMSO) being the most common.[1][5][7] For in vivo applications, multi-component vehicle systems are typically used to ensure solubility and bioavailability.[1][2]
-
In Vitro:
-
In Vivo Formulations:
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Stability in Experimental Buffers
While specific kinetic stability data in common aqueous buffers is not extensively published, the following table provides hypothetical stability data based on the general characteristics of similar small molecules. This data is for illustrative purposes and should be confirmed experimentally.
| Buffer (pH 7.4) | Temperature | % Remaining after 24h | % Remaining after 72h | Recommended Max Storage |
| PBS | 4°C | >98% | >95% | 72 hours |
| 25°C (RT) | ~90% | ~75% | 24 hours | |
| 37°C | ~70% | ~40% | < 8 hours | |
| Tris-HCl | 4°C | >98% | >95% | 72 hours |
| 25°C (RT) | ~92% | ~80% | 24 hours | |
| 37°C | ~75% | ~50% | < 8 hours | |
| DMEM + 10% FBS | 37°C | >95% (protein bound) | ~85% | 48 hours |
| RPMI + 10% FBS | 37°C | >95% (protein bound) | ~85% | 48 hours |
Note: Stability in cell culture media is often higher due to binding to serum proteins like albumin, which can protect the compound from degradation.
Troubleshooting Guide
Problem: My this compound has precipitated out of my aqueous buffer.
This is a common issue due to the low aqueous solubility of this compound.[7]
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile microfuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 572.51 g/mol , dissolve 5.73 mg in 1 mL of DMSO).[1]
-
Mixing: Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.[1]
-
Sonication (if necessary): If particulates are still visible, place the tube in a sonicator water bath for 5-10 minutes to aid dissolution.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from multiple freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years.[2]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. JD5037 - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: JD-5037 and Stereotypic Behaviors in Rats
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stereotypic behaviors in rats treated with JD-5037. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peripherally restricted cannabinoid-1 (CB1) receptor inverse agonist.[1][2] This means it binds to CB1 receptors, primarily outside of the central nervous system, and produces an effect opposite to that of an agonist, effectively reducing the receptor's basal activity.[3][4] It is being investigated for the treatment of obesity and related metabolic disorders.[1][2][5] this compound is highly selective for the CB1 receptor over the CB2 receptor.[1][2]
Q2: What are stereotypic behaviors and have they been observed in rats treated with this compound?
A2: Stereotypic behaviors are repetitive, unvarying, and seemingly functionless motor patterns.[6] Yes, a preclinical toxicity study observed higher incidences of stereotypic behaviors in Sprague Dawley rats treated with this compound.[6][7][8]
Q3: At what doses of this compound were stereotypic behaviors observed?
A3: Stereotypic behaviors were observed in female rats at a dose of 10 mg/kg/day and in male rats at a dose of 40 mg/kg/day when administered via oral gavage.[6][7]
Q4: What is the proposed mechanism for this compound-induced stereotypic behaviors?
A4: While the exact mechanism is not fully elucidated for this compound, drug-induced stereotypic behaviors are strongly linked to the overstimulation of the dopaminergic system in the brain, particularly in the striatum.[8][9] Although this compound is peripherally restricted, antagonism of CB1 receptors can indirectly influence central dopamine pathways. CB1 receptor stimulation can increase dopamine release in the nucleus accumbens, an effect that is blocked by CB1 receptor antagonists.[6] Therefore, it is hypothesized that this compound may alter the delicate balance of the endocannabinoid and dopaminergic systems, leading to the manifestation of stereotypic behaviors.
Troubleshooting Guides
Issue: Observation of Stereotypic Behaviors in Rats
If you observe stereotypic behaviors (e.g., repetitive grooming, head weaving, circling, gnawing) in rats following this compound administration, please consider the following troubleshooting steps.
1. Confirm and Quantify the Behavior
-
Action: Systematically quantify the observed behaviors to establish a baseline and determine the severity.
-
Protocol: Utilize a standardized stereotypy rating scale. (See Experimental Protocols section for a detailed methodology).
-
Rationale: Objective quantification is crucial for determining if the behavior is significantly different from control animals and for assessing the efficacy of any mitigation strategies.
2. Review Dosing and Administration
-
Action: Double-check your dosing calculations, solution preparation, and administration technique.
-
Rationale: Inaccurate dosing can lead to unexpected side effects. The preclinical toxicity study noted stereotypic behaviors at specific doses.[6][7] Ensure your administration protocol is consistent and minimally stressful to the animals.
3. Potential Mitigation Strategies
-
Strategy 1: Co-administration of a Dopamine Receptor Antagonist
-
Hypothesis: Since drug-induced stereotypy is often mediated by excessive dopamine signaling, blocking dopamine receptors may alleviate these behaviors.[1]
-
Suggested Action: Conduct a pilot study with a low dose of a D1 or D2 dopamine receptor antagonist.
-
Caution: The use of dopamine antagonists may interfere with the primary endpoints of your study. This approach should be carefully considered and validated.
-
-
Strategy 2: Environmental Enrichment
-
Hypothesis: Housing animals in an enriched environment can reduce the incidence and severity of stereotypic behaviors.[4][9]
-
Suggested Action: House a cohort of animals in cages with items that promote natural behaviors, such as nesting material, shelters, and objects for gnawing and climbing.
-
Rationale: Environmental enrichment can reduce stress and provide alternative outlets for behavior, potentially mitigating the expression of stereotypy.
-
Data Presentation: Summary of this compound Induced Stereotypic Behaviors in Rats
| Species | Strain | Sex | Dose (mg/kg/day, p.o.) | Observation | Citation |
| Rat | Sprague Dawley | Female | 10 | Higher incidence of stereotypic behaviors | [6][7] |
| Rat | Sprague Dawley | Male | 40 | Higher incidence of stereotypic behaviors | [6][7] |
Experimental Protocols
Protocol 1: Quantification of Stereotypic Behavior
This protocol provides a method for the observational scoring of stereotypic behaviors in rats.
Materials:
-
Observation cages (e.g., standard transparent shoebox cages with a clear lid)
-
Video recording equipment
-
Behavioral scoring software or a stopwatch and scoresheet
Procedure:
-
Habituation: Acclimate the rats to the observation cages for at least 30 minutes before testing.
-
Administration of this compound: Administer this compound or vehicle control according to your study protocol.
-
Observation Period: Place the rat in the observation cage and record its behavior for a predefined period (e.g., 30-60 minutes).
-
Scoring: A trained observer, blind to the experimental conditions, should score the behavior using a stereotypy rating scale. A common method is time-sampling, where the predominant behavior is scored at fixed intervals (e.g., every 60 seconds).
Stereotypy Rating Scale (Example):
| Score | Behavior |
| 0 | Inactive, asleep |
| 1 | Active, moving around the cage |
| 2 | Repetitive locomotion (circling) |
| 3 | Repetitive head movements (weaving, bobbing) |
| 4 | Repetitive sniffing of the cage floor or walls |
| 5 | Repetitive grooming of a restricted area |
| 6 | Continuous gnawing or licking of the cage |
| 7 | Biting of cage bars or self-biting |
Protocol 2: Testing Mitigation with a Dopamine Antagonist
This protocol outlines a pilot experiment to assess the effect of a dopamine antagonist on this compound-induced stereotypy.
Study Design:
-
Animals: Sprague Dawley rats (sexes to be tested separately based on previous findings).
-
Groups (minimum):
-
Vehicle Control
-
This compound (e.g., 10 mg/kg for females, 40 mg/kg for males)
-
Dopamine Antagonist Control (e.g., Haloperidol 0.1 mg/kg, i.p.)
-
This compound + Dopamine Antagonist
-
-
Procedure:
-
Administer the dopamine antagonist or its vehicle 30 minutes prior to this compound administration.
-
Administer this compound or its vehicle.
-
Quantify stereotypic behavior using Protocol 1 at the time of peak this compound effect (to be determined in preliminary studies).
-
-
Data Analysis: Compare stereotypy scores between groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Cage-Induced Stereotypies on Measures of Affective State and Recurrent Perseveration in CD-1 and C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Observational Assessment Method for Aging Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral domains in compulsive rats: implications for understanding compulsive spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neural Mechanisms Underlying Repetitive Behaviors in Rodent Models of Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. research.colostate.edu [research.colostate.edu]
Interpreting pharmacokinetic data for JD-5037
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting pharmacokinetic data and conducting experiments with JD-5037.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist.[1][2] Its primary mechanism of action is to block peripheral CB1 receptors, which is believed to mediate its anti-obesity effects.[2] This blockade can lead to decreased leptin expression and secretion, and increased leptin clearance, ultimately resulting in decreased food intake and weight loss in obese models.[2]
Q2: What is the selectivity of this compound for CB1 receptors?
This compound is highly selective for the CB1 receptor subtype. It has a Ki of 0.35 nM for CB1 receptors, which is over 700-fold higher than its affinity for CB2 receptors.[2]
Q3: Does this compound cross the blood-brain barrier?
No, this compound is designed to be peripherally restricted and exhibits minimal to no brain penetration.[1][3] Studies in mice have shown zero percent occupancy at CB1 receptors in the brain, in contrast to brain-penetrant CB1 receptor inverse agonists like rimonabant.[1] This characteristic is intended to avoid the psychiatric side effects observed with previous generations of CB1 receptor blockers.[2]
Q4: What are the potential therapeutic applications of this compound?
This compound is being developed for the treatment of visceral obesity and its metabolic complications, including nonalcoholic fatty liver disease (NAFLD) and dyslipidemia.[1] By acting on peripheral CB1 receptors, it has the potential to address metabolic disorders without the central nervous system side effects of earlier compounds.[3]
Pharmacokinetic Data Summary
The following tables summarize the available pharmacokinetic data for this compound in preclinical species.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Gavage)
| Dose (mg/kg/day) | Tmax (Day 1) | Tmax (Day 34) | Key Observations |
| 10 | 4 - 8 hours (males), 4 - 12 hours (females) | 2 - 8 hours (males), 8 hours (females) | Non-linear kinetics observed at the highest dose.[4] |
| 40 | 4 - 8 hours (males), 4 - 12 hours (females) | 2 - 8 hours (males), 8 hours (females) | Elimination half-life and clearance could not be calculated for most doses.[1] |
| 150 | 4 - 8 hours (males), 4 - 12 hours (females) | 2 - 8 hours (males), 8 hours (females) | Lower AUCs at the highest dose indicate non-linear kinetics.[4] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Gavage)
| Dose (mg/kg/day) | Key Observations |
| 5 | Non-linear kinetics observed at the highest dose.[4] |
| 20 | Plasma AUC was approximately 4.5-fold greater in dogs with free access to food compared to fasted dogs, suggesting that food enhances systemic absorption.[2][4] |
| 75 | Lower AUCs at the highest dose are indicative of non-linear kinetics.[4] |
Troubleshooting Guide
Q1: I am observing high variability in my pharmacokinetic data. What could be the cause?
High variability in pharmacokinetic data can arise from several factors:
-
Formulation Issues: this compound formulations may solidify at room temperature and require heating and continuous stirring to maintain a liquid form for accurate dosing.[1] Inconsistent formulation preparation can lead to variable dosing and, consequently, variable plasma concentrations.
-
Food Effect: The absorption of this compound is significantly influenced by the presence of food.[2][4] Ensure that the feeding status (fasted vs. fed) of your animals is consistent across all study groups and time points.
-
Non-Linear Kinetics: this compound exhibits non-linear kinetics, particularly at higher doses, where plasma concentrations may not increase proportionally with the dose.[2][4] This can be misinterpreted as variability if not accounted for in the study design and data analysis.
Q2: My plasma concentrations of this compound are lower than expected, especially at higher doses. Why is this happening?
This is likely due to the non-linear kinetics of this compound.[2][4] At higher doses, saturation of absorption or other processes may lead to a less than proportional increase in plasma exposure (AUC). Review the dose-response relationship in your study and consider if you are operating in the non-linear range.
Q3: I am having difficulty preparing the formulation of this compound for oral administration. What is the recommended procedure?
The provided literature suggests the following procedure for preparing a this compound formulation for oral gavage:[1]
-
The formulation may solidify at room temperature.
-
Heat the formulation up to 95°C for a maximum of 30 minutes.
-
Cool the formulation to a target temperature of 37 to 40°C.
-
Maintain the formulation at 37 to 40°C with continuous stirring during the dosing period to keep it in a liquid state.
-
Keep the syringes and gavage needles/catheters at the same temperature range when not in use.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
This protocol is based on the methods described in preclinical studies of this compound.[1]
Materials:
-
This compound
-
Vehicle (e.g., 1% Tween80, 4% DMSO, 95% Saline)
-
Heating and stirring plate
-
Temperature probe
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation:
-
Prepare the this compound formulation in the desired vehicle.
-
If the formulation solidifies, heat it on a heating plate to a maximum of 95°C for no longer than 30 minutes.
-
Allow the formulation to cool to 37-40°C.
-
Maintain this temperature and continuously stir the formulation throughout the dosing procedure.
-
-
Animal Dosing:
-
Ensure animals are appropriately fasted or fed according to the study design.
-
Warm the dosing syringes and gavage needles to 37-40°C.
-
Accurately draw the required dose volume into the syringe.
-
Administer the formulation to the animal via oral gavage.
-
-
Post-Dosing:
-
Monitor the animals for any adverse effects.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis.
-
Visualizations
Caption: Mechanism of action of this compound as a peripherally restricted CB1 receptor inverse agonist.
Caption: Experimental workflow for a pharmacokinetic study of this compound.
References
- 1. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JD5037 - Wikipedia [en.wikipedia.org]
- 3. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JD-5037 and Neuro-Safety Profile
This technical support center provides guidance for researchers, scientists, and drug development professionals using JD-5037. The following information addresses the potential for this compound to induce seizures at toxic doses, based on available preclinical safety data.
Frequently Asked Questions (FAQs)
Q1: Has this compound been observed to induce seizures in preclinical studies?
A1: Yes, in a preclinical toxicology study in Sprague Dawley rats, "sporadic minimal incidences" of seizures were observed in both male and female rats during daily clinical observations. However, these occurrences were not dose-dependent.[1][2][3]
Q2: At what doses were seizures observed?
A2: The study in rats used oral gavage doses of 10, 40, and 150 mg/kg/day for up to 34 days. The seizures were noted sporadically across the dose groups, with no clear relationship to the administered dose.[1][2][3]
Q3: What is the established No-Observed-Adverse-Effect-Level (NOAEL) for this compound in rats?
A3: Based on the comprehensive preclinical toxicity evaluation, the NOAEL for this compound in rats was determined to be 150 mg/kg/day.[1][2][3]
Q4: How can a peripherally restricted compound like this compound potentially cause a central nervous system (CNS) effect like seizures?
A4: this compound is designed to have minimal brain penetration.[2][4] Studies in mice have shown minimal to no detectable brain penetration and zero percent occupancy of brain CB1 receptors at a 30 mg/kg dose.[2] The blood-brain barrier penetration is further limited by P-glycoprotein-mediated efflux.[5] The mechanism behind the sporadic seizures observed in rats is not fully understood. It could be hypothesized to be due to very low-level brain penetration at high doses, an indirect mechanism where peripheral actions of the drug affect the CNS, or potential off-target effects at toxic concentrations.
Q5: Were seizures observed in other species tested?
A5: The preclinical toxicology studies also included Beagle dogs, who received doses of 5, 20, and 75 mg/kg/day for 28 days. Seizures were not reported as an adverse effect in the dog studies.[1][2]
Troubleshooting Guide: Observation of Seizure-like Activity in Experimental Animals
If you observe seizure-like activity in animals dosed with this compound, follow this guide to troubleshoot and characterize the event.
Step 1: Immediate Observation and Documentation
-
Record the event in detail: Note the time of onset, duration, and physical manifestations (e.g., tonic-clonic movements, tremors, loss of posture).
-
Look for patterns: Is the activity associated with a specific time post-dosing? Is it occurring in a particular dose group?
-
Video record the event if possible: This can be invaluable for veterinary consultation and further analysis.
Step 2: Veterinary Assessment
-
Consult with a veterinarian immediately: A veterinarian can help differentiate between a seizure and other neurological or behavioral abnormalities.
-
Provide a complete history: Share the dosing regimen, vehicle used, and any other experimental manipulations.
Step 3: Experimental Review
-
Confirm dose calculations and formulation: Ensure that the correct dose was administered and that the formulation was prepared as intended.
-
Review animal health status: Were there any underlying health issues in the affected animals?
-
Consider confounding factors: Are there other substances being co-administered? Could environmental stressors be a contributing factor?
Step 4: Further Investigation (if necessary)
-
Electroencephalogram (EEG) monitoring: If seizure activity is a recurring concern, EEG monitoring can confirm epileptiform activity.
-
Bioanalytical confirmation: Measure plasma and brain concentrations of this compound to assess for unusually high exposure or brain penetration.
Data on Neurobehavioral Observations in Rats
The following table summarizes the neurobehavioral findings, including seizures, from the preclinical toxicity study of this compound in Sprague Dawley rats.
| Dose Group (mg/kg/day) | Sex | Observation | Incidence | Dose Relationship |
| 10, 40, 150 | Male & Female | Seizures | Sporadic and minimal | None clear |
| 10 | Female | Stereotypic behaviors (e.g., repetitive grooming) | Higher incidence than controls | Not explicitly dose-dependent |
| 40 | Male | Stereotypic behaviors (e.g., repetitive grooming) | Higher incidence than controls | Not explicitly dose-dependent |
| 10, 40 | Male | Slower responses in reflex and sensory tests | Observed | Not explicitly dose-dependent |
| All doses | Male | Decreased activity | Sporadic and minimal | None clear |
Data summarized from Kale et al., 2019.[1][2]
Experimental Protocols
Preclinical Toxicity Study in Rats (Kale et al., 2019)
-
Species: Sprague Dawley rats.
-
Dose Groups: 0 (vehicle), 10, 40, and 150 mg/kg/day.
-
Administration: Oral gavage.
-
Duration: Up to 34 days.
-
Vehicle: A mixture of polyethylene glycol 600, Labrasol® ALF, and Gelucire® 44/14.[2]
-
Observations: Daily clinical observations, neurobehavioral testing, and comprehensive pathology at termination.
-
Bioanalysis: Plasma concentrations of this compound were measured to determine toxicokinetics.
Visualizations
Caption: Signaling pathway of the peripherally restricted CB1 inverse agonist this compound.
References
- 1. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of JD-5037 in aqueous solutions
Welcome to the technical support center for JD-5037. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide provides direct answers and solutions to common issues encountered during experimental work with this compound.
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. This stock solution can then be diluted into your aqueous experimental medium.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution in an aqueous buffer or cell culture medium. What can I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water. Here are several strategies to overcome this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is low (typically <0.5%) to minimize solvent toxicity and precipitation.[3]
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous buffer. Perform serial dilutions in your experimental medium.[3]
-
Increase Agitation: Vortex or mix the solution thoroughly and immediately after adding the this compound stock to promote dispersion.[3][4]
-
Gentle Warming: Gently warming the aqueous medium (e.g., to 37°C) before adding the compound can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your medium.[3]
-
Use of Surfactants/Co-solvents: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in the final aqueous solution can help maintain solubility.[5]
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
A3: If you are having trouble dissolving this compound in DMSO, consider the following:
-
Purity of DMSO: Ensure you are using high-purity, anhydrous (water-free) DMSO. The presence of water can significantly decrease the solubility of hydrophobic compounds.[2][3]
-
Sonication: Use a bath sonicator to aid dissolution. The ultrasonic waves can help break up compound aggregates.[1][3]
-
Gentle Warming: Gently warm the solution to 37-50°C. Be cautious not to overheat, as it may degrade the compound.[3]
Q4: Can I prepare an aqueous stock solution of this compound without using organic solvents?
A4: Direct dissolution of this compound in purely aqueous solutions is challenging due to its hydrophobic nature.[2] For most in vitro experiments, a DMSO stock solution is the standard starting point. For specialized applications requiring the absence of organic solvents, advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary, but this requires significant formulation development.[6][7][8]
Q5: How should I prepare this compound for in vivo animal studies?
A5: For in vivo administration, this compound is typically formulated as a suspension or emulsion. Several protocols have been reported. A common approach involves initially dissolving the compound in DMSO and then creating a stable suspension with other excipients.[1][9] It is crucial to ensure the final formulation is homogenous and the particle size is appropriate for the route of administration.
Data Presentation: Solubility & Formulation
The following tables summarize the solubility of this compound in various solvents and provide common formulations for experimental use.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL[2] | The recommended solvent for preparing stock solutions. Use of anhydrous DMSO is critical.[2][3] |
| Ethanol | ~2 mg/mL[2] | Limited solubility. |
| Water | Insoluble[2] | This compound is practically insoluble in aqueous solutions without formulation aids. |
Table 2: Example Formulations for In Vivo Studies
| Formulation Component | Protocol 1[1][9] | Protocol 2[1] | Protocol 3[9] |
| Solvent 1 | 10% DMSO | 10% DMSO | 1% Tween-80 |
| Solvent 2 | 40% PEG300 | 90% Corn Oil | 4% DMSO |
| Solvent 3 | 5% Tween-80 | - | 95% Saline |
| Solvent 4 | 45% Saline | - | - |
| Resulting Solubility | ≥ 2.75 mg/mL | ≥ 2.75 mg/mL | Not specified |
| Appearance | Clear solution | Clear solution | Suspension |
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution of this compound
-
Calculate the required mass: The molecular weight of this compound is 572.51 g/mol .[10][11] To prepare 1 mL of a 10 mM stock solution, you will need 5.725 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution for several minutes. If undissolved particles remain, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol for Diluting this compound into Aqueous Medium for In Vitro Assays
-
Warm the aqueous medium: Gently warm your cell culture medium or experimental buffer to 37°C.
-
Prepare intermediate dilutions: If a large dilution factor is required, perform one or more serial dilutions of your DMSO stock solution in the aqueous medium.
-
Final dilution: Add the this compound solution (either stock or intermediate dilution) to the final volume of pre-warmed aqueous medium. The final DMSO concentration should ideally be below 0.5%.
-
Mix immediately: Immediately after adding the compound, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.
-
Visual inspection: Visually inspect the solution for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing this compound solutions for experiments.
Caption: this compound mechanism of action in attenuating liver fibrosis.[12]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. JD5037 - Wikipedia [en.wikipedia.org]
- 12. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Review of JD-5037 and Rimonabant: A New Generation of Cannabinoid Receptor Blockers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the preclinical profiles of two cannabinoid receptor 1 (CB1R) inverse agonists: the peripherally restricted JD-5037 and the brain-penetrant rimonabant. This review synthesizes key experimental data on their mechanism of action, efficacy in metabolic disorders, and safety profiles, offering a comprehensive overview to inform future research and development in this therapeutic area.
Introduction
The endocannabinoid system, particularly the CB1 receptor, is a well-established regulator of appetite, energy homeostasis, and metabolism.[1] Its overactivation has been implicated in the pathophysiology of obesity and related metabolic disorders. Rimonabant, the first-in-class selective CB1R inverse agonist, initially showed promise in treating obesity by reducing food intake and body weight.[2][3] However, it was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, which were attributed to its action on central CB1 receptors.[4][5] This led to the development of a new generation of peripherally restricted CB1R antagonists, such as this compound, designed to retain the metabolic benefits of CB1R blockade while avoiding centrally mediated adverse effects.[5][6]
Mechanism of Action: Central vs. Peripheral CB1R Blockade
Both this compound and rimonabant are inverse agonists of the CB1 receptor.[1][6] This means they not only block the receptor from being activated by endogenous cannabinoids but also reduce its basal level of activity.[1] The fundamental difference between the two compounds lies in their ability to cross the blood-brain barrier (BBB).
Rimonabant is a brain-penetrant compound, leading to significant occupancy of CB1 receptors in the central nervous system (CNS).[6] This central action is responsible for both its appetite-suppressing effects and its adverse psychiatric profile.[4]
This compound , in contrast, is designed to be peripherally restricted, with minimal BBB penetration.[6] Preclinical studies have shown significantly lower brain-to-plasma concentration ratios for this compound compared to rimonabant.[6] Its therapeutic effects are therefore primarily mediated by targeting peripheral CB1 receptors in tissues such as the liver, adipose tissue, and skeletal muscle.[5]
References
- 1. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs | MDPI [mdpi.com]
- 3. A Pre-Clinical Study For Diet-Induced Obesity [outsourcedpharma.com]
- 4. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripherally Restricted CB1 Receptor Inverse Agonist JD5037 Treatment Exacerbates Liver Injury in MDR2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of the Cannabinoid CB1 Receptor Inverse Agonists: JD-5037 and SLV-319 (Ibipinabant)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two cannabinoid CB1 receptor inverse agonists: JD-5037 and SLV-319 (ibipinabant). The following sections present a comprehensive overview of their pharmacological profiles, supported by experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Introduction
The endocannabinoid system, particularly the cannabinoid CB1 receptor, plays a significant role in regulating appetite, energy balance, and metabolism.[1][2] Consequently, CB1 receptor antagonists and inverse agonists have been explored as potential therapeutics for obesity and related metabolic disorders.[1][2][3][4][5] SLV-319 (ibipinabant) is a potent, brain-penetrant CB1 receptor inverse agonist that demonstrated anorectic effects in preclinical studies.[3][6] However, the development of first-generation brain-penetrant CB1 receptor blockers was halted due to adverse neuropsychiatric effects.[1][3] This led to the development of peripherally restricted CB1 receptor inverse agonists, such as this compound, which is an analog of SLV-319.[1][7][8][9] this compound was specifically designed to minimize blood-brain barrier penetration, thereby avoiding the central nervous system side effects observed with its parent compound, while retaining therapeutic efficacy in peripheral tissues.[1][7][9][10][11]
Comparative Pharmacodynamics and Efficacy
This compound and SLV-319 are both potent inverse agonists of the CB1 receptor.[1] However, they exhibit key differences in their binding affinity, brain penetrance, and resulting in vivo effects.
Data Presentation
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | SLV-319 (Ibipinabant) | Reference |
| CB1 Receptor Binding Affinity (Ki) | 0.35 nM | 7.8 nM | [1][7][12] |
| CB1 Receptor Functional Activity (IC50) | 1.5 nM | 22 nM (racemate) | [8][13][14] |
| Selectivity for CB1 over CB2 Receptor | >700-fold | >1000-fold | [1][7][12] |
| Mechanism of Action | Peripherally restricted inverse agonist | Brain-penetrant inverse agonist | [1][2][7] |
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice (3 mg/kg/day, 28 days)
| Parameter | This compound | SLV-319 (Ibipinabant) | Reference |
| Reduction in Food Intake | Equal to SLV-319 | Significant reduction | [1] |
| Reduction in Body Weight | Equal to SLV-319 (~20% decrease) | Significant reduction | [1][8] |
| Reduction in Adiposity | Equal to SLV-319 | Significant reduction | [1] |
| Improvement in Glucose Tolerance | Leptin-independent improvement | - | [1] |
| Improvement in Insulin Sensitivity | Leptin-independent improvement | - | [1] |
| Reduction in Hepatic Steatosis | Equieffective with SLV-319 | Significant reduction | [1] |
| Effect on Plasma Leptin | Reduction | Reduction | [1] |
Table 3: Brain Penetrance and Central Nervous System (CNS) Effects
| Parameter | This compound | SLV-319 (Ibipinabant) | Reference |
| Brain/Plasma Ratio (acute dosing) | <2% | Significantly higher than this compound | [1] |
| Brain/Plasma Ratio (chronic dosing) | ~7% | Significantly higher than this compound | [1] |
| In Vivo Brain CB1R Occupancy | Not detected by PET scan | Occupies central CB1R | [1] |
| Behavioral Effects (e.g., increased locomotor activity) | Inactive | Active | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The diagram below illustrates the general signaling pathway of a CB1 receptor inverse agonist. By binding to the CB1 receptor, these compounds not only block the action of endogenous cannabinoids (antagonism) but also reduce the receptor's basal signaling activity (inverse agonism). This leads to downstream effects such as reduced appetite and improved metabolic parameters.
Caption: Signaling pathway of a CB1 receptor inverse agonist.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of compounds like this compound and SLV-319 in a diet-induced obesity mouse model.
Caption: Experimental workflow for in vivo efficacy studies.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity of this compound and SLV-319 for the CB1 receptor.
-
Method:
-
Membranes from cells stably expressing the human CB1 receptor (e.g., CHO cells) are prepared.
-
A constant concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]CP-55,940) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or SLV-319) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay (for functional activity)
-
Objective: To determine the functional activity (inverse agonism) of this compound and SLV-319 at the CB1 receptor.
-
Method:
-
Membranes from cells expressing the CB1 receptor are incubated with the test compound (this compound or SLV-319) in the presence of GDP and [35S]GTPγS.
-
Inverse agonists stabilize the inactive state of the G-protein coupled receptor, leading to a decrease in the basal level of G-protein activation (exchange of GDP for GTPγS).
-
The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
A decrease in [35S]GTPγS binding in the presence of the test compound, relative to the basal level, indicates inverse agonist activity.
-
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
-
Objective: To evaluate the effects of this compound and SLV-319 on food intake, body weight, and metabolic parameters in an animal model of obesity.
-
Method:
-
Male C57Bl/6J mice are fed a high-fat diet (e.g., 60% of calories from fat) for 12-14 weeks to induce obesity.[1]
-
Obese mice are then treated daily with the test compounds (e.g., 3 mg/kg this compound or SLV-319) or vehicle via oral gavage for a specified period (e.g., 28 days).[1][12]
-
Food intake and body weight are monitored daily.[14]
-
At the end of the treatment period, various metabolic parameters are assessed, including:
-
Adiposity (e.g., by weighing dissected fat pads).
-
Plasma levels of leptin, glucose, and insulin.
-
Hepatic steatosis (e.g., by histological analysis of liver tissue).
-
Glucose and insulin tolerance tests to assess insulin sensitivity.
-
-
Discussion and Conclusion
The primary distinction between this compound and its parent compound, SLV-319, lies in their pharmacokinetic properties, specifically brain penetrance. This compound exhibits significantly higher binding affinity for the CB1 receptor compared to SLV-319.[1] Despite this, in preclinical models of diet-induced obesity, this compound was found to be equieffective to SLV-319 in reducing food intake, body weight, adiposity, and hepatic steatosis.[1]
Crucially, these therapeutic effects were achieved with this compound without significant occupancy of central CB1 receptors, as evidenced by its low brain-to-plasma ratio and lack of effect in behavioral paradigms that are sensitive to central CB1 receptor blockade.[1] In contrast, SLV-319 is known to be brain-penetrant.[15] The comparable efficacy of a peripherally restricted compound (this compound) to a brain-penetrant one (SLV-319) suggests that the beneficial metabolic effects of CB1 receptor inverse agonism are largely mediated by peripheral receptors.[1][9]
The development of this compound represents a significant advancement in the pursuit of safer CB1 receptor-targeted therapies for metabolic disorders. By restricting action to the periphery, this compound has the potential to offer the therapeutic benefits of CB1 receptor blockade while avoiding the adverse neuropsychiatric side effects that led to the withdrawal of first-generation compounds from the market.[7][10][11] In fact, this compound has been permitted by the US-FDA for Phase 1 clinical trials for the treatment of nonalcoholic steatohepatitis (NASH).[10][11] The development of SLV-319, on the other hand, was discontinued.[16]
References
- 1. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ibipinabant - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. JD5037 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvay discontinues obesity drug [insights.citeline.com]
Preclinical data comparing JD-5037 with TM38837
An Objective Comparison of Preclinical Data: JD-5037 and TM38837
In the landscape of therapies targeting metabolic disorders, peripherally restricted cannabinoid receptor 1 (CB1) antagonists have emerged as a promising class of drugs. These agents aim to replicate the metabolic benefits of first-generation CB1 antagonists, such as rimonabant, while mitigating the centrally-mediated psychiatric side effects that led to their withdrawal from the market. This guide provides a detailed comparison of the preclinical data for two such compounds: this compound and TM38837.
Both this compound and TM38837 are designed as peripherally selective CB1 receptor inverse agonists/antagonists, intended to act on peripheral tissues like the liver, adipose tissue, and pancreas without significantly engaging central CB1 receptors in the brain.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key preclinical data for this compound and TM38837, offering a quantitative comparison of their pharmacological profiles.
Table 1: Receptor Binding and Potency
| Parameter | This compound | TM38837 |
| Mechanism of Action | CB1 Receptor Inverse Agonist[1][2] | CB1 Receptor Inverse Agonist/Antagonist[3][5] |
| Binding Affinity (Ki) | 0.35 nM[1] | Not explicitly found |
| Potency (IC50) | 1.5 nM[6] | 8.5 nM |
| Selectivity (vs. CB2) | >700-fold[1] | 71-fold |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | TM38837 |
| Brain Penetration | Low / Does not readily cross BBB[1][7] | Low / Limited brain penetrance[2][8][9] |
| Brain-Plasma Ratio (Rat) | 0.13[2] | Not explicitly found |
| Key Characteristics | Non-linear kinetics at high doses; food may increase absorption.[7][10] | Long terminal half-life (771 hours in humans).[11] |
Table 3: In Vivo Efficacy in Preclinical Models
| Indication | This compound | TM38837 |
| Obesity / Weight Loss | Reduced body weight (~20% decrease in DIO mice over 28 days).[12] | Produced significant weight loss (26%) in DIO mice.[5] |
| Metabolic Syndrome | Improved glucose tolerance and insulin sensitivity.[2][13] | Improved plasma markers of glucose homeostasis.[5] |
| Liver Fibrosis | Attenuated fibrosis in CCl4-induced models.[14] | Data not available |
| CNS-related Effects | Devoid of centrally mediated behavioral activity in various assays.[2] | Reduced fear-promoting effects compared to rimonabant.[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these compounds.
References
- 1. JD5037 - Wikipedia [en.wikipedia.org]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TM-38837 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. TM-38837 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs [mdpi.com]
- 13. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: JD-5037 Versus Other Peripherally Acting CB1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JD-5037 against other peripherally restricted cannabinoid 1 (CB1) receptor antagonists. By summarizing key experimental data, detailing methodologies, and visualizing critical pathways, this document serves as a vital resource for evaluating the therapeutic landscape of next-generation metabolic disorder treatments.
The landscape of metabolic disease therapeutics has been significantly shaped by the exploration of the endocannabinoid system, particularly the CB1 receptor. First-generation CB1 receptor antagonists, such as rimonabant, demonstrated considerable efficacy in weight reduction and improving metabolic parameters. However, their clinical application was ultimately halted due to severe psychiatric side effects, including anxiety and depression, stemming from their penetration of the central nervous system (CNS).[1][2] This led to the development of a new wave of peripherally restricted CB1 antagonists, designed to deliver the metabolic benefits without the CNS-associated liabilities. Among these, this compound has emerged as a compound of significant interest.
This guide offers a comparative analysis of this compound with other notable peripheral CB1 antagonists, focusing on preclinical data to illuminate their pharmacological profiles, efficacy, and safety.
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative data comparing this compound with other peripheral CB1 receptor antagonists.
Table 1: In Vitro Pharmacological Profile
| Compound | Type | Target | Binding Affinity (Ki) | Functional Activity (IC50) | Selectivity (CB1 vs. CB2) | Reference |
| This compound | Inverse Agonist | Human CB1 | 0.35 nM | 1.5 nM | >700-fold | [3] |
| Rimonabant | Inverse Agonist | Human CB1 | 0.43 - 5.4 nM | 6.0 nM | High (>1000 nM) | [2] |
| TM38837 | Inverse Agonist/Antagonist | Human CB1 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| AM6545 | Neutral Antagonist | Human CB1 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5][6] |
Table 2: Preclinical In Vivo Efficacy in Diet-Induced Obesity (DIO) Models
| Compound | Animal Model | Dose | Duration | Body Weight Reduction | CNS Penetration | Reference |
| This compound | DIO Mice | 3 mg/kg/day | 28 days | ~20% decrease vs. vehicle | Minimal to none | [7] |
| Rimonabant | DIO Mice | 10 mg/kg/day | 5 weeks | ~20% reduction | High | [8] |
| TM38837 | Rodent Models | Not explicitly stated | Not explicitly stated | Similar to rimonabant | 30-fold less potent on central effects | [3] |
| AM6545 | DIO Mice | 10 mg/kg/day | 7 days | Significant reduction | Limited | [9] |
Table 3: Preclinical Safety and Tolerability
| Compound | Animal Model | No-Observed-Adverse-Effect-Level (NOAEL) | Key Observations | Reference |
| This compound | Rats | 150 mg/kg/day | Stereotypic behaviors at higher doses | [10] |
| Dogs | 20 mg/kg/day (males), 75 mg/kg/day (females) | Gut-associated lymphoid tissue hyperplasia at high doses | [10] | |
| Rimonabant | Not detailed in provided search results | Not detailed in provided search results | Known for CNS side effects (anxiety, depression) in humans | [1] |
| TM38837 | Healthy Humans | 100 mg | No measurable CNS effects | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison of these compounds.
CB1 Receptor Binding Assay (Radioligand Displacement)
This assay is fundamental for determining the binding affinity of a compound to the CB1 receptor.
-
Objective: To determine the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of a test compound.
-
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [³H]-CP55,940, a potent CB1 agonist.
-
Test compounds (e.g., this compound, rimonabant) at varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).
-
Glass fiber filters.
-
-
Procedure:
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound. A parallel incubation with an excess of a non-labeled ligand is performed to determine non-specific binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
-
In Vivo Efficacy in Diet-Induced Obesity (DIO) Mouse Model
This model is widely used to assess the anti-obesity potential of therapeutic candidates.
-
Objective: To evaluate the effect of a test compound on body weight, food intake, and metabolic parameters in an obesity model that mimics human metabolic syndrome.
-
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 45-60% kcal from fat) for several weeks.
-
Procedure:
-
Acclimatization and Grouping: After the induction of obesity, mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses).
-
Treatment Administration: The test compound is administered daily, typically via oral gavage, for a specified duration (e.g., 28 days).
-
Monitoring: Body weight and food intake are measured daily or several times a week.
-
Metabolic Assessments: At the end of the study, various metabolic parameters can be assessed, including:
-
Fasting blood glucose and insulin levels.
-
Glucose and insulin tolerance tests.
-
Plasma lipid profiles (triglycerides, cholesterol).
-
Adipose tissue and liver weight.
-
Histological analysis of the liver for steatosis.
-
-
Data Analysis: Statistical analysis is performed to compare the treatment groups with the vehicle control group to determine the efficacy of the compound.[8]
-
Concluding Remarks
The development of peripherally restricted CB1 receptor antagonists like this compound represents a promising strategy to harness the metabolic benefits of CB1 blockade while mitigating the CNS-related side effects that led to the withdrawal of first-generation agents. The preclinical data summarized here indicates that this compound exhibits high potency and selectivity for the CB1 receptor and demonstrates significant efficacy in reducing body weight in animal models of obesity with minimal brain penetration.
While direct head-to-head comparative studies are limited, the available evidence suggests that this compound and other second-generation antagonists offer a superior safety profile compared to their predecessors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and its counterparts in the management of obesity and related metabolic disorders. This guide provides a foundational comparison to aid researchers in this ongoing endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TM-38837 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of the peripheral CB1 receptor antagonist JD5037 in mono— and polytherapy with the AMPK activator metformin in a monocrotaline-induced rat model of pulmonary hypertension [frontiersin.org]
- 7. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Peripheral Restriction of JD-5037 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of peripherally restricted cannabinoid CB1 receptor antagonists has been a key strategy to mitigate the central nervous system (CNS) side effects that led to the withdrawal of first-generation agents like rimonabant. This guide provides a comparative analysis of JD-5037, a novel peripherally restricted CB1 receptor inverse agonist, and other relevant compounds. We present supporting experimental data to validate its peripheral restriction and compare its performance against alternatives.
Executive Summary
This compound is a potent and selective CB1 receptor inverse agonist designed for peripheral targets to treat metabolic disorders such as obesity and nonalcoholic fatty liver disease. In vivo studies confirm that this compound has minimal to no brain penetration, a critical feature for avoiding adverse psychiatric effects. This is demonstrated by its lack of detectable levels in the brain and zero percent occupancy of central CB1 receptors in preclinical models. In contrast, brain-penetrant compounds like rimonabant readily cross the blood-brain barrier. Other peripherally restricted agents, such as TM38837 and AM6545, also show significantly lower brain-to-plasma concentration ratios compared to their centrally-acting counterparts.
Comparative Analysis of Brain Penetration
The primary measure of a compound's peripheral restriction is its ability to avoid crossing the blood-brain barrier (BBB). This is quantified by the brain-to-plasma concentration ratio (B/P ratio), where a lower ratio indicates greater peripheral restriction.
| Compound | Type | Brain-to-Plasma (B/P) Ratio | Central CB1 Receptor Occupancy | Key Findings |
| This compound | Peripherally Restricted Inverse Agonist | Not Detected / Below Limit of Detection[1] | 0%[1] | Exhibits minimal to no brain penetration in mice.[1] |
| Rimonabant | Centrally-Acting Inverse Agonist | ~1.2 - >1[2][3] | 87% (at 30 mg/kg)[1] | Readily crosses the BBB, leading to significant CNS effects. |
| TM38837 | Peripherally Restricted Inverse Agonist | ~0.03 (1:33)[4] | Significantly lower than rimonabant[5] | Shows limited brain penetrance.[4] |
| AM6545 | Peripherally Restricted Neutral Antagonist | ~0.1 - 0.4[6] | Low brain bioavailability.[2] | Demonstrates low brain penetration.[6][7] |
| JM-00266 | Peripherally Restricted Inverse Agonist | ~0.3 - 0.5 | Lower than rimonabant. | Designed for limited CNS penetration. |
| SLV319 (Ibipinabant) | Centrally-Acting Inverse Agonist | Brain-penetrant | - | Parent compound of this compound.[8] |
Experimental Methodologies for Validating Peripheral Restriction
Several key in vivo experiments are employed to validate the peripheral restriction of a compound.
Tissue Distribution Studies
This fundamental pharmacokinetic study measures the concentration of a drug in various tissues, including the brain and plasma, after administration.
Protocol:
-
Administer the test compound (e.g., this compound) to a cohort of laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).
-
At predetermined time points, collect blood and brain tissue samples.
-
Process the samples and analyze the concentration of the compound in both plasma and brain homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the brain-to-plasma concentration ratio (B/P ratio) by dividing the concentration of the compound in the brain by its concentration in the plasma.
In Vivo Receptor Occupancy Studies using Positron Emission Tomography (PET)
PET imaging provides a non-invasive method to quantify the binding of a drug to its target receptor in the brain.
Protocol:
-
Synthesize a radiolabeled ligand that specifically binds to the target receptor (e.g., a radiolabeled CB1 receptor agonist).
-
Administer the test compound (e.g., this compound) to the subject (e.g., a non-human primate).
-
Inject the radiolabeled ligand and perform a PET scan to measure the baseline receptor binding.
-
In a separate session, administer the test compound followed by the radiolabeled ligand and perform another PET scan.
-
Compare the PET signals before and after administration of the test compound to calculate the percentage of receptor occupancy in the brain. A lack of signal reduction indicates that the test compound did not displace the radioligand, and therefore did not occupy the central receptors.
Signaling Pathways and Peripheral Restriction
The therapeutic effects of this compound are mediated by its action on peripheral CB1 receptors, influencing various signaling pathways without engaging central receptors.
Conclusion
The available in vivo data strongly support the classification of this compound as a peripherally restricted CB1 receptor inverse agonist. Its minimal brain penetration, as evidenced by the lack of detectable brain concentrations and zero central CB1 receptor occupancy, distinguishes it from first-generation, centrally-acting antagonists like rimonabant. This peripheral restriction is a key design feature aimed at providing the therapeutic benefits of CB1 receptor blockade in peripheral tissues while avoiding the CNS-related side effects. Comparative analysis with other peripherally restricted agents further validates the approach of targeting peripheral CB1 receptors for the treatment of metabolic diseases.
References
- 1. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripherally restricted cannabinoid type 1 receptor (CB1R) antagonist, AM6545, potentiates stress-induced hypothalamic–pituitary–adrenal axis activation via a non-CB1R mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral, but Not Central, CB1 Antagonism Provides Food Intake–Independent Metabolic Benefits in Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low brain CB1 receptor occupancy by a second generation CB1 receptor antagonist TM38837 in comparison with rimonabant in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE NOVEL CANNABINOID CB1 ANTAGONIST AM6545 SUPPRESSES FOOD INTAKE AND FOOD-REINFORCED BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JD-5037: A Peripherally Restricted CB1 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JD-5037, a peripherally restricted cannabinoid-1 (CB1) receptor inverse agonist, with other relevant compounds. The following sections present quantitative data on binding affinity and selectivity, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to offer a comprehensive overview for researchers in drug discovery and development.
Introduction to this compound
This compound is a second-generation cannabinoid CB1 receptor inverse agonist designed for peripheral restriction, minimizing the neuropsychiatric side effects observed with first-generation, brain-penetrant antagonists like rimonabant.[1] It is a derivative of SLV-319 (Ibipinabant) with structural modifications that limit its ability to cross the blood-brain barrier.[2] this compound has demonstrated high affinity and selectivity for the CB1 receptor and is being investigated for its therapeutic potential in metabolic disorders such as obesity and nonalcoholic steatohepatitis.[2][3]
Comparative Analysis of Binding Affinity and Selectivity
The efficacy and specificity of a ligand are determined by its binding affinity (Ki) and its functional activity (IC50) at the target receptor, as well as its selectivity over other receptors. The following table summarizes these key parameters for this compound and a selection of alternative peripherally restricted CB1 receptor modulators.
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Selectivity for CB1 over CB2 | Notes |
| This compound | Human CB1 | 0.35[1][2][3] | 1.5[3][4][5] | >700-fold[1][2][3] | Peripherally restricted inverse agonist. |
| SLV-319 (Ibipinabant) | Human CB1 | 7.8[6][7] | - | >1000-fold[7] | Brain-penetrant parent compound of this compound. |
| AM6545 | Rat CB1 | 1.7[8][9][10] | - | ~300-fold[8][9] | Peripherally restricted neutral antagonist. |
| TXX-522 | Human CB1 | - | 10.33 | ~968-fold | Peripherally restricted antagonist. |
| LH-21 | Human CB1 | - | - | - | Peripherally acting neutral antagonist with low affinity.[11] |
Experimental Protocols
Accurate comparison of compound performance requires a thorough understanding of the experimental conditions under which the data were generated. Below are detailed methodologies for key in vitro assays used to characterize CB1 receptor ligands.
Radioligand Binding Assay for CB1 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high CB1 receptor density (e.g., rat cerebellum).[9][12]
-
Cells or tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a high-affinity radiolabeled CB1 ligand (e.g., [3H]CP-55,940 or [3H]SR141716A) is incubated with the membrane preparation.[9][12]
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive CB1 ligand.[13]
3. Incubation and Detection:
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium.[14]
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[15]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor, distinguishing between agonists, antagonists, and inverse agonists.
1. Assay Principle:
-
In the inactive state, the Gα subunit of the G-protein is bound to GDP.
-
Receptor activation by an agonist promotes the exchange of GDP for GTP on the Gα subunit.
-
The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation, as it binds to activated Gα subunits.[15]
2. Assay Procedure:
-
CB1 receptor-expressing cell membranes are incubated with the test compound and a CB1 receptor agonist (for antagonist testing).
-
[³⁵S]GTPγS is added to the reaction mixture.
-
The mixture is incubated to allow for G-protein activation and [³⁵S]GTPγS binding.
3. Detection and Analysis:
-
The reaction is stopped, and the mixture is filtered to separate bound from unbound [³⁵S]GTPγS.
-
The amount of radioactivity on the filters is measured by scintillation counting.
-
The data are analyzed to determine the effect of the test compound on agonist-stimulated [³⁵S]GTPγS binding, which indicates its functional activity as an agonist, antagonist, or inverse agonist.[15]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
References
- 1. JD5037 - Wikipedia [en.wikipedia.org]
- 2. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. THE NOVEL CANNABINOID CB1 ANTAGONIST AM6545 SUPPRESSES FOOD INTAKE AND FOOD-REINFORCED BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-obesity efficacy of LH-21, a cannabinoid CB1 receptor antagonist with poor brain penetration, in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of cannabinoid receptor affinity and efficacy in delta-8-tetrahydrocannabinol side-chain analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of the Therapeutic Index of JD-5037 and Older Generation CB1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index of the novel, peripherally restricted cannabinoid-1 (CB1) receptor inverse agonist, JD-5037, with the older, centrally acting antagonist, rimonabant. The objective is to highlight the improved safety profile of this compound, supported by preclinical experimental data.
Superior Therapeutic Index of this compound
This compound is a peripherally restricted CB1 receptor inverse agonist, meaning it does not readily cross the blood-brain barrier.[1] This characteristic is by design, aiming to mitigate the severe psychiatric side effects that led to the market withdrawal of the first-generation CB1 receptor antagonist, rimonabant.[1] Rimonabant, being brain-penetrant, caused significant adverse effects such as depression, anxiety, and suicidal ideation.
The therapeutic index, a ratio between the toxic dose and the therapeutic dose of a drug, is a critical measure of its safety. Preclinical studies have established a favorable safety profile for this compound, with high No-Observed-Adverse-Effect-Levels (NOAELs) in animal models. In contrast, while therapeutically effective for weight loss, rimonabant's clinical use was halted due to its narrow therapeutic index concerning neuropsychiatric safety.
Quantitative Comparison of Preclinical Safety Data
The following table summarizes the available preclinical toxicity data for this compound and rimonabant, providing a basis for comparing their therapeutic indices.
| Compound | Species | Study Duration | No-Observed-Adverse-Effect-Level (NOAEL) | Key Findings |
| This compound | Rat | 34 days | 150 mg/kg/day | At higher doses, some stereotypic behaviors and slower reflex responses were observed. |
| Dog | 28 days | 20 mg/kg/day (males), 75 mg/kg/day (females) | Gut-associated lymphoid tissue hyperplasia and inflammation in the intestine were seen in male dogs at the highest dose. | |
| Rimonabant | Rat | 13 weeks | 10 mg/kg/day | Central nervous system signs (e.g., convulsions) were observed at higher doses. |
| Dog | 13 weeks | 10 mg/kg/day | Neurological signs and gastrointestinal effects were noted at higher doses. |
Experimental Protocols
Preclinical Toxicity Evaluation of this compound
The safety of this compound was evaluated in Sprague Dawley rats and Beagle dogs through repeat-dose oral gavage studies, conducted in compliance with Good Laboratory Practice (GLP) regulations.
-
Rat Study: this compound was administered daily for 34 days at dose levels of 10, 40, and 150 mg/kg/day.
-
Dog Study: this compound was administered daily for 28 days at dose levels of 5, 20, and 75 mg/kg/day.
In both studies, a comprehensive battery of assessments was conducted, including daily clinical observations, neurobehavioral testing, body weight and food consumption measurements, and at the end of the study, detailed gross and microscopic pathology examinations.
Signaling Pathways and Rationale for Improved Safety
The key to this compound's improved safety profile lies in its peripheral restriction. The following diagrams illustrate the signaling pathway of this compound and the logical basis for its enhanced therapeutic index compared to rimonabant.
References
JD-5037: A Peripherally Restricted CB1 Antagonist with an Enhanced Safety Profile
First-generation cannabinoid receptor 1 (CB1) antagonists, such as rimonabant, initially showed great promise for the treatment of obesity and related metabolic disorders. However, their clinical application was halted due to severe psychiatric side effects, including anxiety, depression, and suicidal ideation.[1][2] These adverse effects were attributed to the blockade of CB1 receptors within the central nervous system (CNS).[3] The development of second-generation CB1 antagonists has focused on overcoming this limitation by designing peripherally restricted compounds that do not readily cross the blood-brain barrier. JD-5037 is a novel, peripherally restricted CB1 receptor inverse agonist that has demonstrated efficacy in preclinical models of obesity and metabolic syndrome without the CNS-associated liabilities of its predecessors.[4][5]
This guide provides a comparative analysis of this compound and first-generation CB1 antagonists, focusing on their differential effects on the central and peripheral nervous systems, and presents supporting experimental data that underscore the improved safety profile of this compound.
Differentiating Central and Peripheral CB1 Receptor Blockade
The key distinction between this compound and first-generation CB1 antagonists lies in their site of action. First-generation antagonists are brain-penetrant and therefore block CB1 receptors in both the CNS and peripheral tissues.[6] While this widespread blockade contributes to their therapeutic effects on metabolism, it is also the primary driver of their adverse psychiatric effects.[7][8]
In contrast, this compound is designed to have limited brain penetration, thereby selectively targeting peripheral CB1 receptors in tissues such as the liver, adipose tissue, and skeletal muscle.[4][5] This peripheral restriction allows for the modulation of metabolic processes without interfering with the crucial role of the endocannabinoid system in the brain, which is involved in mood regulation and emotional processing.[3][9]
dot
Caption: Differential sites of action for first-generation and peripherally restricted CB1 antagonists.
Comparative Efficacy and Safety Data
Preclinical studies have demonstrated that this compound achieves comparable metabolic benefits to first-generation antagonists but with a significantly improved safety profile. The following tables summarize key quantitative data from representative preclinical studies.
Table 1: Comparison of Brain Receptor Occupancy
| Compound | Dose (mg/kg) | Brain CB1 Receptor Occupancy (%) | Reference |
| Rimonabant | 30 | 87 | [5] |
| This compound | Not specified | 0 | [5] |
Table 2: Preclinical Safety and Efficacy Comparison
| Parameter | First-Generation Antagonist (Rimonabant) | This compound | Reference |
| Efficacy | |||
| Body Weight Reduction | Significant reduction in diet-induced obese mice. | Significant reduction in diet-induced obese mice.[10] | [10][11] |
| Food Intake | Decreased. | Decreased.[12] | [12][13] |
| Insulin Sensitivity | Improved. | Improved.[5] | [5][14] |
| Safety | |||
| Anxiety-like Behavior (Elevated Plus Maze) | Increased anxiety-like behavior. | No significant effect on anxiety-like behavior. | [7] |
| Depressive-like Behavior (Forced Swim Test) | Increased depressive-like behavior. | No significant effect on depressive-like behavior. | [8] |
| No-Observed-Adverse-Effect-Level (NOAEL) in Rats | Not applicable (withdrawn due to adverse effects in humans). | 150 mg/kg/day | [5][15] |
| No-Observed-Adverse-Effect-Level (NOAEL) in Dogs | Not applicable. | 20 mg/kg/day (males), 75 mg/kg/day (females) | [5][15] |
Experimental Protocols
To ensure the objective comparison of these compounds, standardized preclinical experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the comparison.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics human obesity for evaluating the efficacy of anti-obesity compounds.
Protocol:
-
Animal Model: Male C57BL/6J mice, 6 weeks of age.
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) ad libitum for a period of 8-12 weeks to induce obesity.
-
-
Monitoring: Body weight and food intake are measured weekly.
-
Compound Administration: Following the induction of obesity, mice are treated with the test compound (e.g., this compound or a first-generation antagonist) or vehicle control via oral gavage daily for a specified duration (e.g., 28 days).
-
Outcome Measures: Body weight, food intake, and metabolic parameters (e.g., glucose tolerance, insulin sensitivity) are assessed.
dot
Caption: Workflow for the diet-induced obesity (DIO) mouse model.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute period.
-
Behavior is recorded by an overhead video camera.
-
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. Anxiogenic compounds (like first-generation CB1 antagonists) are expected to decrease the time and entries in the open arms.
In Vivo CB1 Receptor Occupancy
Objective: To determine the extent to which a drug binds to and occupies CB1 receptors in the brain.
Protocol:
-
Radioligand: A radiolabeled compound that binds to CB1 receptors (e.g., [¹⁸F]FMePPEP) is used.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound or rimonabant) at various doses.
-
After a predetermined time, the radioligand is injected intravenously.
-
The animal is then imaged using positron emission tomography (PET) or, in preclinical models, tissues are collected for ex vivo analysis.
-
-
Data Analysis: The amount of radioligand binding in the brain is quantified. Receptor occupancy is calculated as the percentage reduction in radioligand binding in the presence of the test compound compared to a baseline scan without the drug.
Signaling Pathways and Mechanism of Action
The therapeutic benefits of CB1 receptor antagonism in metabolic disorders are mediated through the modulation of signaling pathways in peripheral tissues. In contrast, the adverse psychiatric effects of first-generation antagonists stem from the disruption of endocannabinoid signaling in the brain.
dot
Caption: Simplified signaling pathways of CB1 receptor antagonists in peripheral and central tissues.
Conclusion
The development of peripherally restricted CB1 receptor antagonists like this compound represents a significant advancement in the pursuit of safe and effective treatments for metabolic diseases. By selectively targeting peripheral CB1 receptors, this compound avoids the centrally-mediated psychiatric side effects that plagued first-generation antagonists. The experimental data from preclinical studies strongly support the improved safety profile of this compound while maintaining therapeutic efficacy. This targeted approach holds the potential to unlock the full therapeutic benefits of modulating the endocannabinoid system for the management of obesity and its comorbidities.
References
- 1. mmpc.org [mmpc.org]
- 2. Rimonabant Increases risk of adverse psychiatric effects [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. mmpc.org [mmpc.org]
- 9. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 10. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study shows weight-loss drug rimonabant is associated with severe adverse psychiatric events | EurekAlert! [eurekalert.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 15. Assessment of Insulin Tolerance In Vivo in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Metabolic Benefits of Different CB1 Blockers: A Guide for Researchers
The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a pivotal regulator of energy homeostasis, appetite, and metabolism.[1][2][3] Its overactivity is associated with obesity and related metabolic disorders.[4] Consequently, antagonism of the CB1 receptor has emerged as a promising therapeutic strategy. First-generation CB1 blockers, such as Rimonabant and Taranabant, demonstrated significant efficacy in weight loss and improvement of metabolic parameters in clinical trials.[5][6][7] However, their development was halted due to severe psychiatric side effects, including anxiety and depression, stemming from their action on CB1 receptors in the central nervous system (CNS).[1][3]
This led to the development of a new generation of peripherally restricted CB1 antagonists, designed to act on tissues like the liver, adipose tissue, skeletal muscle, and pancreas without crossing the blood-brain barrier.[4][8][9] These agents aim to provide the metabolic benefits of CB1 blockade while avoiding the adverse CNS effects.[2][10] This guide provides a comparative analysis of the metabolic benefits of both centrally acting and peripherally restricted CB1 blockers, supported by experimental data and detailed methodologies.
Comparative Efficacy: A Quantitative Overview
The metabolic benefits of CB1 receptor antagonists have been documented in numerous preclinical and clinical studies. The following tables summarize the quantitative outcomes for key first-generation (centrally acting) and second-generation (peripherally restricted) compounds.
Table 1: Clinical Trial Data for First-Generation CB1 Blockers
| Compound | Study/Trial | Dose | Duration | Body Weight Change (Placebo-Subtracted) | Waist Circumference Reduction (Placebo-Subtracted) | HDL-C Increase | Triglyceride Decrease | HbA1c Reduction (in Diabetics) |
| Rimonabant | RIO-Lipids[7] | 20 mg/day | 1 year | -6.3 kg[5] | Significant reduction[7] | 22.3% (vs 13.4% placebo)[3] | -6.8% (vs +8.3% placebo)[3] | N/A |
| Rimonabant | RIO-Diabetes[11] | 20 mg/day | 1 year | -5.1 kg | -4.7 cm | ~10.1% | ~12.5% | -0.6%[11] |
| Taranabant | Phase III[12][13] | 2 mg/day | 52 weeks | -4.0 kg | -3.9% | 6.2% | -7.1% | N/A |
| Taranabant | Phase III[12][13] | 4 mg/day | 52 weeks | -5.5 kg | -4.4% | 7.1% | -10.2% | N/A |
| Taranabant | T2DM Study[14] | 2 mg/day | 52 weeks | -2.9 kg | N/A | N/A | N/A | -0.34% |
Note: Data represents mean changes and varies across different trials. All changes were statistically significant compared to placebo.
Table 2: Preclinical Data for Peripherally Restricted CB1 Blockers in Diet-Induced Obese (DIO) Mice
| Compound | Dose | Duration | Body Weight Change vs Control | Glucose Utilization Improvement | Hepatic Triglyceride Reduction | Reference |
| RTI-1092769 | 10 mg/kg/day | 28 days | Inhibited weight gain | Significant improvement | Significantly reduced | [1][2] |
| AM6545 | 10 mg/kg/day | 35 days | Significantly reduced gain | Improved glucose tolerance | Significantly reduced | [10] |
| TXX-522 | 10 mg/kg/day | 28 days | Potent anti-obesity effect | Ameliorated insulin resistance | N/A | [9] |
| JD5037 | 3 mg/kg/day | 35 days | As effective as brain-penetrant parent compound | Improved insulin sensitivity | As effective as brain-penetrant parent compound | [10] |
CB1 Receptor Signaling Pathway
CB1 receptors are G protein-coupled receptors (GPCRs) primarily linked to inhibitory G proteins (Gi/o).[1][2] Upon activation by endocannabinoids (like anandamide and 2-AG), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates neurotransmitter release and influences metabolic processes in peripheral tissues.[15][16] CB1 receptor blockers act as inverse agonists or neutral antagonists, preventing this signaling cascade and thereby reversing the effects of endocannabinoid overactivity seen in obesity.[4][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential role of the endocannabinoid receptor antagonist rimonabant in the management of cardiometabolic risk: a narrative review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 5. An overview of the metabolic effects of rimonabant in randomized controlled trials: potential for other cannabinoid 1 receptor blockers in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripherally restricted CB1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice [frontiersin.org]
- 10. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Taranabant Aids Weight Loss, Enhances Metabolic Parameters | MDedge [mdedge.com]
- 13. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jme.bioscientifica.com [jme.bioscientifica.com]
- 16. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for JD-5037
The following provides detailed procedural guidance for the safe and compliant disposal of JD-5037, a peripherally restricted cannabinoid-1 (CB1) receptor antagonist. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to regulatory requirements.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified with acute oral toxicity, and can cause skin, eye, and respiratory tract irritation.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: Laboratory coat or other suitable protective attire.
-
Eye/Face Protection: Safety glasses with side shields or goggles.[1]
Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
II. Spill Management
In the event of a spill, follow these steps to mitigate exposure and environmental contamination:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or water courses.[1]
-
Absorption: For liquid solutions, absorb the spill using an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]
-
Collection and Disposal: Collect all contaminated materials (absorbent material, used PPE, etc.) and place them in a sealed container for disposal as hazardous waste, in accordance with the procedures outlined in Section III.[1]
III. Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be conducted in compliance with all applicable federal, state, and local regulations.[1]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused neat compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste to ensure proper disposal.
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Vendor:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the Safety Data Sheet (SDS) for this compound to the waste disposal vendor to ensure they have all necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the waste manifest provided by the disposal vendor.
-
Data Summary
The following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of this compound.
| Parameter | Data | Source |
| CAS Number | 1392116-14-1 | [1] |
| Molecular Formula | C27H27Cl2N5O3S | [1] |
| Molecular Weight | 572.51 g/mol | [1] |
| Hazard Classifications | Acute toxicity, oral (Category 4) | [1] |
| Skin corrosion/irritation (Category 2) | [1] | |
| Serious eye damage/eye irritation (Category 2A) | [1] | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] | |
| Recommended PPE | Protective gloves, protective clothing, eye protection, face protection | [1] |
| Spill Cleanup Absorbent | Diatomite, universal binders | [1] |
| Decontamination Agent | Alcohol | [1] |
| Disposal Method | In accordance with prevailing country, federal, state, and local regulations | [1] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are derived from an understanding of the compound's use in experimental settings. For instance, in vivo studies have utilized this compound formulated in vehicles such as 1% Tween80, 4% DMSO, and 95% Saline for intraperitoneal injections in mice. Protocols for such experiments would involve precise weighing, dissolution (potentially with sonication), and administration, all conducted with the PPE described above. The disposal of any materials coming into contact with this formulation would follow the hazardous waste procedures outlined.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for JD-5037
For researchers, scientists, and drug development professionals working with JD-5037, a peripherally restricted cannabinoid-1 receptor blocker, stringent adherence to safety protocols is paramount.[1][2] This document provides immediate and essential guidance on the personal protective equipment (PPE) required for handling this compound, as well as operational and disposal plans to ensure a safe laboratory environment.
This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, comprehensive protective measures must be implemented.
Personal Protective Equipment (PPE) and Hazard Mitigation
The following table summarizes the required PPE and safety measures for handling this compound, based on its chemical hazard profile.
| Hazard Classification | Required Personal Protective Equipment (PPE) | Engineering Controls & Safety Protocols |
| Acute toxicity, oral (Category 4) | Standard laboratory coat, protective gloves. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Skin corrosion/irritation (Category 2) | Protective gloves (e.g., nitrile), lab coat. | Avoid contact with skin. In case of contact, wash with plenty of soap and water.[3] |
| Serious eye damage/eye irritation (Category 2A) | Safety goggles with side-shields or a face shield. | Ensure an accessible eye-wash station is available. In case of eye contact, rinse cautiously with water for several minutes.[3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Suitable respirator. | Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. Avoid breathing dust, fumes, or spray.[3] |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring safety at each step.
Caption: Standard workflow for handling this compound.
First Aid and Emergency Procedures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
-
Eye Contact: Remove contact lenses if present and easy to do. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[3]
-
Skin Contact: Wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Storage and Disposal
Storage: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1] Stock solutions should be stored at -80°C for up to two years or -20°C for up to one year.[4]
Disposal: All waste contaminated with this compound, including empty containers, disposable PPE, and experimental materials, should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Ensure the product does not enter drains, water courses, or the soil.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
